CH 275
Description
The exact mass of the compound Ckffwftfts C is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone Release Inhibiting Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C74H98N14O14S2 |
|---|---|
Molecular Weight |
1471.8 g/mol |
IUPAC Name |
34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102) |
InChI Key |
LFOPEPKKBBIGHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Synonyms |
CH 275 CH-275 des-AA(1,2,5)-(Trp(8),IAmp(9))somatostatin-14 desamino acid (1,2,5)-(D-tryptophan(8), N-p-isopropyl-4-aminomethyl-1-phenylalanine(9))SRIF |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of MS-275 (Entinostat): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-275, also known as Entinostat or SNDX-275, is a synthetic benzamide derivative that has garnered significant attention in the field of oncology and beyond. It is a potent and selective inhibitor of Class I histone deacetylases (HDACs), a family of enzymes crucial for the epigenetic regulation of gene expression. This technical guide will provide a comprehensive overview of the mechanism of action of MS-275, detailing its molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate these functions.
Core Mechanism: Inhibition of Class I Histone Deacetylases
The primary mechanism of action of MS-275 is the selective inhibition of Class I histone deacetylases, specifically HDAC1 and HDAC3.[1][2][3] Histone deacetylases are enzymes that remove acetyl groups from the lysine residues of histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.
By inhibiting HDACs, MS-275 prevents the removal of acetyl groups, leading to an accumulation of acetylated histones. This process, known as histone hyperacetylation, results in a more relaxed chromatin structure, facilitating gene transcription. The altered gene expression profile ultimately triggers a range of cellular responses, including cell cycle arrest, differentiation, and apoptosis.[1][4]
Quantitative Data: Inhibitory Activity of MS-275
The potency and selectivity of MS-275 against different HDAC isoforms have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| HDAC Isoform | IC50 (μM) |
| HDAC1 | 0.18 |
| HDAC3 | 0.74 |
| HDAC8 | 44.9 |
| HDAC6 | >100 |
Data from: Tocris Bioscience.[2]
Signaling Pathway of MS-275 Action
The following diagram illustrates the signaling pathway initiated by MS-275, from HDAC inhibition to the downstream cellular outcomes.
Caption: Signaling pathway of MS-275, illustrating the inhibition of HDACs, subsequent histone hyperacetylation, and downstream effects on gene expression leading to cell cycle arrest, apoptosis, and differentiation.
Experimental Protocols
The elucidation of MS-275's mechanism of action has been dependent on a variety of well-established experimental protocols.
In Vitro HDAC Inhibition Assay
-
Objective: To determine the IC50 values of MS-275 against specific HDAC isoforms.
-
Methodology:
-
Recombinant human HDAC enzymes (HDAC1, 3, 6, 8) are incubated with a fluorogenic acetylated peptide substrate.
-
Serial dilutions of MS-275 are added to the reaction.
-
The reaction is initiated by the addition of the substrate.
-
After a defined incubation period, a developing solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis for Histone Acetylation
-
Objective: To confirm the ability of MS-275 to induce histone hyperacetylation in cells.
-
Methodology:
-
Cancer cell lines are treated with various concentrations of MS-275 for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., total Histone H3, β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Cell Viability and Proliferation Assays
-
Objective: To assess the antiproliferative effects of MS-275 on cancer cells.
-
Methodology (e.g., MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of MS-275 concentrations for 24, 48, or 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the preclinical efficacy of an HDAC inhibitor like MS-275.
Caption: A typical preclinical workflow for evaluating the anticancer activity of MS-275, starting from in vitro enzymatic and cellular assays to in vivo xenograft models.
Diverse Cellular and Physiological Effects
Beyond its core mechanism in cancer, MS-275 has been shown to modulate other cellular pathways. For instance, it can enhance glucagon-like peptide-1 receptor (GLP-1R) agonism, suggesting a potential role in the treatment of diabetes associated with obesity.[3] This effect is attributed to the modulation of protein expression involved in the GLP-1R signaling pathway.[3] Furthermore, in hepatocellular carcinoma, MS-275 has been shown to reprogram metabolism, inducing differentiation and suppressing proliferation.[1] This involves enhancing both glycolysis and oxidative phosphorylation, leading to increased reactive oxygen species (ROS) production and subsequent cell differentiation.[1]
Conclusion
MS-275 (Entinostat) is a potent and selective Class I HDAC inhibitor with a well-defined mechanism of action. By inducing histone hyperacetylation, it alters gene expression to promote cell cycle arrest, apoptosis, and differentiation in cancer cells. Its efficacy has been demonstrated through a series of robust in vitro and in vivo experiments. The expanding research into its effects on metabolic pathways and other signaling cascades highlights its potential for therapeutic applications beyond oncology. This technical guide provides a foundational understanding for researchers and drug development professionals working with this promising epigenetic modulator.
References
- 1. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 3. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice | eLife [elifesciences.org]
- 4. aacrjournals.org [aacrjournals.org]
discovery and synthesis of CH 275 peptide
An in-depth search has been conducted to gather information regarding a peptide designated as "CH 275." This search included queries for "this compound peptide discovery," "this compound peptide synthesis," "this compound peptide function," and "this compound peptide research."
Despite these efforts, no publicly available scientific literature, patents, or datasets corresponding to a peptide with the specific identifier "this compound" could be located. This suggests that "this compound" may be an internal project code, a very recent and unpublished discovery, or an incorrect designation.
Without any foundational data on the discovery, synthesis, or biological function of this specific peptide, it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental protocols, and visualizations.
Further clarification on the peptide's name, its origin (e.g., research institution or company), or any associated publications would be necessary to proceed.
A Technical Guide to the sst1 Agonist Binding Affinity of CH 275
This technical guide provides an in-depth overview of the binding affinity of the synthetic peptide analog CH 275 for the somatostatin receptor subtype 1 (sst1). Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and associated signaling pathways.
Core Concepts
Somatostatin receptors (SSTRs) are a family of G-protein coupled receptors (GPCRs) that are activated by the peptide hormone somatostatin.[1] There are five subtypes of SSTRs, designated sst1 through sst5. These receptors are involved in a wide range of physiological processes, including the regulation of hormone secretion, cell proliferation, and neurotransmission. This compound is a synthetic analog of somatostatin that exhibits a preferential binding affinity for the sst1 receptor, making it a valuable tool for studying the specific functions of this receptor subtype.[2]
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the human sst1 receptor has been quantified, demonstrating its potency and selectivity. The data presented below is crucial for understanding the pharmacological profile of this compound.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) |
| This compound | sst1 | 52 | 30.9 |
| This compound | sst2 | - | >10,000 |
| This compound | sst3 | - | 345 |
| This compound | sst4 | - | >1,000 |
| This compound | sst5 | - | >10,000 |
Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration) is a measure of the concentration of a ligand that is required to inhibit 50% of the specific binding of a radioligand.
Experimental Protocols
The determination of the binding affinity of this compound for the sst1 receptor is typically achieved through competitive radioligand binding assays. The following protocol provides a representative methodology.
Radioligand Binding Assay for sst1 Receptor
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells, stably transfected with a plasmid encoding the human sst1 receptor, are cultured under standard conditions.
-
Cell membranes are prepared using standard techniques in a modified HEPES buffer (pH 7.4). The protein concentration of the membrane preparation is determined using a suitable protein assay.
2. Competitive Binding Assay:
-
A fixed amount of the cell membrane preparation (e.g., 1 µg of protein) is incubated in a multi-well plate.
-
A constant concentration of a radiolabeled ligand that binds to the sst1 receptor, such as [¹²⁵I]Somatostatin-14 (e.g., 0.1 nM), is added to each well.
-
Increasing concentrations of the unlabeled competitor ligand, this compound, are added to the wells to displace the binding of the radioligand.
-
To determine non-specific binding, a high concentration of a non-radiolabeled, high-affinity ligand for the sst1 receptor (e.g., 1 µM Somatostatin-14) is added to a set of control wells.
-
The incubation is carried out for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, which represents the bound radioligand, is quantified using a scintillation counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of this compound.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd (dissociation constant) of the radioligand.
Visualizations
sst1 Receptor Signaling Pathway
The sst1 receptor is a G-protein coupled receptor that primarily signals through the Gαi subunit. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, sst1 activation can lead to the stimulation of phosphotyrosine phosphatase and the Na+/H+ exchanger.
Caption: sst1 receptor signaling cascade.
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of this compound for the sst1 receptor.
Caption: Radioligand binding assay workflow.
References
An In-Depth Technical Guide to the In Vitro Biological Functions of MS-275 (Entinostat)
Introduction
The designation "CH 275" can refer to two distinct research compounds: a peptide analog of somatostatin that acts as a selective sst1 receptor agonist, and the histone deacetylase (HDAC) inhibitor MS-275, also known as Entinostat (SNDX-275). Due to the extensive availability of in vitro research data, this guide will focus on the biological functions of MS-275 (Entinostat), a compound that has shown significant promise in preclinical and clinical studies for various malignancies. MS-275 is a synthetic benzamide derivative that potently and selectively inhibits Class I histone deacetylases, leading to a cascade of cellular events that culminate in cell cycle arrest, apoptosis, and modulation of key signaling pathways. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of MS-275's in vitro activity, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Quantitative Data Presentation
The in vitro potency and selectivity of MS-275 have been characterized across various HDAC isoforms and a wide range of human cancer cell lines. The following tables summarize the key quantitative data reported in the literature.
Table 1: Inhibitory Activity of MS-275 against HDAC Isoforms
| HDAC Isoform | IC50 (µM) | Source |
| HDAC1 | 0.18 - 0.51 | [1][2] |
| HDAC2 | 0.453 | [3] |
| HDAC3 | 0.74 - 1.7 | [1][2] |
| HDAC6 | >100 | [1] |
| HDAC8 | 44.9 | [1] |
Table 2: Anti-proliferative Activity of MS-275 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Source | | :--- | :--- | :--- | | A2780 | Ovarian Carcinoma | 41.5 nM |[2] | | Calu-3 | Lung Carcinoma | - |[2] | | HL-60 | Promyelocytic Leukemia | - |[2] | | K562 | Chronic Myelogenous Leukemia | - |[2] | | HT-29 | Colorectal Adenocarcinoma | - |[2] | | Capan-1 | Pancreatic Adenocarcinoma | - |[2] | | MOLM13 | Acute Myeloid Leukemia (FLT3-ITD) | < 1 µM |[4] | | MV4-11 | Biphenotypic Leukemia (FLT3-ITD) | < 1 µM |[4] | | HD-LM2 | Hodgkin Lymphoma | ~0.4 µM (at 72h) |[1][5] | | L-428 | Hodgkin Lymphoma | ~0.4 µM (at 72h) |[5] | | KM-H2 | Hodgkin Lymphoma | ~0.4 µM (at 72h) |[5] |
Core Biological Functions and Signaling Pathways
MS-275 exerts its anti-tumor effects through several interconnected mechanisms, primarily revolving around the induction of apoptosis, cell cycle arrest, and the targeted degradation of oncoproteins.
Induction of Apoptosis
MS-275 triggers programmed cell death in cancer cells through multiple signaling cascades.
-
Intrinsic Apoptosis Pathway: In Hodgkin lymphoma cells, MS-275 activates the intrinsic apoptosis pathway by down-regulating the X-linked inhibitor of apoptosis protein (XIAP)[5]. This leads to the activation of effector caspases, such as caspase-3 and caspase-9[5]. Furthermore, MS-275 decreases the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL[5][6].
-
Modulation of c-FLIP and Ku70: MS-275 induces the acetylation of Ku70, a protein involved in DNA repair[7]. Acetylated Ku70 is unable to stabilize the anti-apoptotic protein c-FLIP (cellular FLICE-inhibitory protein), leading to c-FLIP's degradation via the ubiquitin-proteasome system[7]. The downregulation of c-FLIP sensitizes cancer cells to death receptor-mediated apoptosis, such as that induced by FasL[7][8].
Degradation of FLT3 Oncoprotein
In acute myeloid leukemia (AML) cells with internal tandem duplication mutations in the FMS-like tyrosine kinase 3 gene (FLT3-ITD), MS-275 promotes the degradation of the oncogenic FLT3 protein[4].
MS-275 induces the hyperacetylation of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous client proteins, including FLT3[4][9]. Acetylation of HSP90 disrupts its chaperone function, leading to the ubiquitination and subsequent proteasomal degradation of FLT3[4]. The loss of FLT3 protein results in the inactivation of its downstream pro-survival signaling pathways, including Akt, ERK, and STAT5[4].
Cell Cycle Arrest and Gene Expression
A hallmark of HDAC inhibitors is their ability to alter gene expression. MS-275 treatment leads to the hyperacetylation of histones (e.g., H3K27ac), which alters chromatin structure and allows for the transcription of previously silenced genes[5][10][11]. One of the key genes induced by MS-275 is CDKN1A, which encodes the p21WAF1/CIP1 protein[1][2][6]. p21 is a potent cyclin-dependent kinase (CDK) inhibitor that blocks cell cycle progression, typically causing a G1 phase arrest[2][6].
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the biological functions of MS-275.
Cell Proliferation Assay (Neutral Red Assay)
This protocol is adapted from methodologies used to determine the IC50 of MS-275 in various cancer cell lines[2].
-
Objective: To quantify the anti-proliferative effect of MS-275.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A2780, HT-29) into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of MS-275 (e.g., 1 nM to 10 µM) for 3 days. Include a vehicle control (e.g., DMSO).
-
Staining: After the incubation period, remove the treatment medium and add 100 µL of medium containing 0.1 mg/mL neutral red to each well. Incubate for 1 hour in a CO₂ incubator.
-
Solubilization: Aspirate the neutral red medium. Add 50 µL of ethanol and 150 µL of 0.1 M Na₂HPO₄ to each well to solubilize the dye taken up by viable cells.
-
Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the growth inhibition against the logarithm of the drug concentration.
-
Western Blotting for Protein Expression and Modification
This protocol is a generalized procedure based on studies analyzing protein changes after MS-275 treatment[3][5][6].
-
Objective: To detect changes in the expression levels of total proteins (e.g., Bcl-2, XIAP, FLT3, p21) and post-translational modifications (e.g., acetylated histones).
-
Methodology:
-
Cell Treatment: Plate cells (e.g., HL cell lines, AML cells) and treat with desired concentrations of MS-275 (e.g., 0.5 µM to 2 µM) or vehicle control for a specified time (e.g., 24-72 hours).
-
Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-acetyl-Histone H3, anti-FLT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
In Vitro HDAC Activity Assay
This protocol outlines a cell-free assay to measure the direct inhibitory effect of MS-275 on HDAC enzymes[2].
-
Objective: To determine the IC50 of MS-275 against specific HDAC isoforms.
-
Methodology:
-
Enzyme Preparation: Dilute recombinant human HDAC enzymes (e.g., HDAC1, HDAC3) in HDAC buffer.
-
Reaction Setup: In a 96-well plate, mix 60 µL of HDAC buffer with 10 µL of the diluted enzyme solution. Add 10 µL of MS-275 at various concentrations.
-
Reaction Initiation: Start the reaction by adding 30 µL of a fluorogenic HDAC substrate solution. Incubate for 30 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding 100 µL of a trypsin solution containing a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) to stop the HDAC reaction and allow the developer (trypsin) to cleave the deacetylated substrate.
-
Fluorescence Measurement: After a 20-minute incubation at 30°C, measure the fluorescence of the released fluorophore (e.g., AMC) at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.
-
Analysis: Calculate the percentage of HDAC inhibition for each MS-275 concentration compared to a no-inhibitor control and determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. MS275 Inhibits Neuroblastoma Cell Growth by Mediating H3K27ac/PROX1 Axis In Silico and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MS-275 (Entinostat) in Neuronal Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-275, also known as Entinostat, is a potent, class I-selective histone deacetylase (HDAC) inhibitor that has garnered significant attention for its therapeutic potential in oncology. Emerging evidence now strongly suggests a critical role for MS-275 in modulating neuronal signaling pathways, offering promising avenues for the treatment of a range of neurological disorders. This technical guide provides an in-depth overview of the core mechanisms of MS-275 in the nervous system, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. While the initial query referenced "CH 275," the preponderance of scientific literature indicates this was likely a typographical error for MS-275, the focus of this guide.
Core Mechanism of Action: Epigenetic Modulation
The primary mechanism of action of MS-275 in neurons is the inhibition of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC3. HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin compaction and transcriptional repression. By inhibiting these enzymes, MS-275 promotes histone hyperacetylation, resulting in a more open chromatin structure that facilitates gene transcription. This epigenetic modification is the foundational step through which MS-275 exerts its diverse effects on neuronal function.
Impact on Neuronal Signaling and Function
MS-275 has been demonstrated to have a profound impact on multiple aspects of neuronal signaling and health, including synaptic plasticity, neuroprotection, and the inflammatory response.
Synaptic Plasticity and Cognitive Enhancement
MS-275 plays a significant role in the regulation of synaptic plasticity, the cellular mechanism underlying learning and memory. In a mouse model of autism spectrum disorder characterized by Shank3 deficiency, a brief, three-day treatment with MS-275 led to a sustained rescue of social preference deficits for at least eleven days.[1] This behavioral recovery was associated with the restoration of N-methyl-D-aspartate receptor (NMDAR) function and surface expression, which were diminished due to the Shank3 deficiency.[2] The underlying mechanism appears to involve the restoration of synaptic F-actin levels through the increased transcription of actin-regulating genes.[2]
Furthermore, MS-275 has been shown to reverse the plasticity of inhibitory synaptic transmission induced by general anesthetics in the developing hippocampus.[3][4] This suggests a role for MS-275 in maintaining the delicate balance of excitatory and inhibitory signaling crucial for proper neuronal network function.
Neuroprotection and Attenuation of Neuronal Damage
A substantial body of evidence supports the neuroprotective effects of MS-275 across various models of neurological injury and disease.
-
Ischemic Injury: In models of ischemic stroke, MS-275 administration has been shown to reduce neuronal damage.[5][6] Interestingly, its protective effects were more pronounced in the absence of the tumor suppressor protein p53, suggesting a complex interplay with apoptotic pathways.[5][6]
-
Traumatic Brain Injury (TBI): Post-injury administration of MS-275 in rats following TBI resulted in improved cognitive performance in the Morris water maze and a significant reduction in the number of degenerating neurons in the hippocampus.[7][8]
-
Spinal Cord Injury (SCI): In a mouse model of SCI, Entinostat treatment improved motor function and reduced histopathological damage. This neuroprotective effect was linked to the downregulation of the NLRP3 inflammasome, a key component of the innate immune response that can exacerbate neuronal damage.[9]
-
Neurodegenerative Diseases: In a mouse model of Alzheimer's disease, oral administration of MS-275 ameliorated microglial activation and β-amyloid deposition, leading to improved social behavior.[10][11] In a rat model of Parkinson's disease, Entinostat treatment improved neurological function and attenuated the loss of dopaminergic neurons.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of MS-275 in the context of neuronal signaling.
| Parameter | Value | Context | Reference |
| HDAC Inhibition (IC50) | HDAC1: 0.46 µMHDAC2: 1.29 µMHDAC3: 1.57 µM | Cell-free enzyme assay | [13] |
| In Vivo Dosage (Rodent) | 10 mg/kg | Reversal of anesthesia-induced synaptic plasticity | [4] |
| 15 mg/kg & 45 mg/kg | Neuroprotection and cognitive improvement after TBI | [7][8] | |
| 20 mg/kg | Neuroprotection in a Parkinson's disease model | [12] | |
| Effect on Histone Acetylation | ~40% increase in H3 acetylation | In vivo, following general anesthesia | [4] |
| Effect on NMDAR Subunits | Rescued decreased surface levels of NR1, NR2A, and NR2B | Shank3-deficient mouse model of autism | [2] |
| Effect on Synaptic F-actin | Restored to wild-type levels from a ~31% reduction | Shank3-deficient mouse model of autism | [2] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by MS-275.
Caption: General mechanism of MS-275 action via HDAC inhibition.
Caption: MS-275's role in restoring synaptic plasticity.
Caption: Experimental workflow of MS-275 in neuroprotection.
Detailed Experimental Protocols
The following are representative methodologies for key experiments cited in the literature on MS-275 and neuronal function.
Electrophysiology: Patch-Clamp Recordings
-
Objective: To measure miniature inhibitory postsynaptic currents (mIPSCs) in hippocampal neurons to assess the effects of MS-275 on synaptic transmission.
-
Protocol:
-
Prepare organotypic hippocampal slice cultures from postnatal day 7 (P7) rat pups.
-
Maintain slices in culture for 7-10 days.
-
Treat slices with the experimental compounds (e.g., general anesthetic cocktail with or without 10 µM MS-275) for a specified duration (e.g., 6 hours).
-
Following treatment, transfer slices to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) containing tetrodotoxin (to block action potentials) and kynurenic acid (to block excitatory transmission).
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Hold neurons at a specific membrane potential (e.g., -70 mV) to record mIPSCs.
-
Analyze the frequency, amplitude, and kinetics of mIPSCs using appropriate software.
-
Behavioral Analysis: Morris Water Maze
-
Objective: To assess spatial learning and memory in rodents following traumatic brain injury and treatment with MS-275.
-
Protocol:
-
Induce lateral fluid percussion TBI in adult rats.
-
Administer MS-275 (e.g., 15 and 45 mg/kg, i.p.) or vehicle daily for 7 days, starting 30 minutes post-TBI.
-
On days 10-14 post-TBI, conduct Morris water maze testing.
-
The maze consists of a circular pool filled with opaque water with a hidden escape platform.
-
During the acquisition phase (e.g., 4 trials per day for 4 days), record the latency to find the platform.
-
On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant as an indicator of memory retention.
-
Molecular Biology: Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if MS-275 increases histone acetylation at specific gene promoters in neurons.
-
Protocol:
-
Treat cultured primary neurons or dissected brain tissue (e.g., prefrontal cortex) from experimental animals with MS-275 or vehicle.
-
Crosslink protein-DNA complexes with formaldehyde.
-
Lyse the cells/tissue and sonicate to shear the chromatin into smaller fragments.
-
Immunoprecipitate the chromatin using an antibody specific for acetylated histone H3 (Ac-H3).
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers specific for the promoter region of the gene of interest (e.g., βPIX) to quantify the amount of enriched DNA.
-
Normalize the results to input DNA to determine the relative enrichment of Ac-H3 at the target promoter.
-
Conclusion and Future Directions
MS-275 (Entinostat) has emerged as a promising modulator of neuronal signaling pathways with significant therapeutic potential for a variety of neurological disorders. Its ability to epigenetically regulate gene expression allows it to influence fundamental processes such as synaptic plasticity and neuronal survival. The preclinical data are compelling, demonstrating beneficial effects in models of cognitive impairment, neurotrauma, and neurodegeneration.
For drug development professionals, the existing data provide a strong rationale for further investigation of MS-275 and other class I HDAC inhibitors for neurological indications. Future research should focus on elucidating the specific downstream gene targets responsible for its neuroprotective and synaptogenic effects, optimizing dosing and treatment regimens for different neurological conditions, and ultimately translating these promising preclinical findings into clinical trials for patients with neurological disorders. The brain penetrance of MS-275 has been a subject of some debate, and further studies are warranted to fully characterize its pharmacokinetics in the central nervous system.[14] Despite this, the consistent neuroprotective effects observed in various in vivo models suggest that therapeutically relevant concentrations are being achieved in the brain.
References
- 1. Histone deacetylase inhibitor MS-275 restores social and synaptic function in a Shank3-deficient mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor MS-275 restores social and synaptic function in a Shank3-deficient mouse model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitor Entinostat (MS-275) Restores Anesthesia-induced Alteration of Inhibitory Synaptic Transmission in the Developing Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor entinostat (MS-275) restores anesthesia-induced alteration of inhibitory synaptic transmission in the developing rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MS-275, a Class I histone deacetylase inhibitor, protects the p53-deficient mouse against ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MS-275, a class I histone deacetylase inhibitor, protects the p53-deficient mouse against ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of MS-275 improves cognitive performance and reduces cell death following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retracted: Administration of MS‐275 Improves Cognitive Performance and Reduces Cell Death Following Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entinostat Improves Motor Function and Neuronal Damage Via Downregulating NLRP3 Inflammasome Activation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Oral administration of histone deacetylase inhibitor MS-275 ameliorates neuroinflammation and cerebral amyloidosis and improves behavior in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of histone deacetylase promotes a neuroprotective mechanism in an experimental model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Entinostat improves acute neurological outcomes and attenuates hematoma volume after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
Structural Analysis of hTSHr-(256-275) Peptide: A TSH Binding Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and function of the peptide corresponding to the amino acid sequence 256-275 of the human thyrotropin receptor (hTSHr), herein interpreted as the "CH 275 peptide analog." This peptide is a critical component of a high-affinity binding site for thyroid-stimulating hormone (TSH). This document outlines the key quantitative data, experimental protocols for its study, and the signaling pathways associated with the TSH receptor.
Introduction
The human thyrotropin receptor (hTSHr) is a member of the G protein-coupled receptor (GPCR) superfamily and plays a central role in thyroid gland function and metabolism. The binding of TSH to its receptor initiates a cascade of intracellular signals that regulate the synthesis and release of thyroid hormones. Structure-function studies utilizing synthetic peptides have been instrumental in mapping the hormone-binding domains of the hTSHr. A key region identified is the amino acid sequence 256-275, which has been shown to be directly involved in TSH binding. This guide focuses on the structural and functional characterization of this specific peptide, providing researchers with essential data and methodologies for its investigation.
Quantitative Data Summary
The interaction of the hTSHr-(256-275) peptide with TSH has been quantified through competitive binding assays. The following tables summarize the key findings from these studies.
Table 1: Inhibitory Concentration of hTSHr-(256-275) Peptide
| Peptide | Description | IC50 (µM) |
| hTSHr-(256-275) | Native 20-amino acid peptide sequence from the human TSH receptor. | 31.7 ± 1.3 |
Data sourced from studies on the inhibition of ¹²⁵I-labeled bovine TSH binding to thyroid membranes.
Table 2: Alanine Scanning Mutagenesis of hTSHr-(256-275)
An alanine scan of the hTSHr-(256-275) sequence was performed to identify individual amino acid residues critical for TSH binding. The activity of each peptide analog was assessed by its ability to inhibit ¹²⁵I-bovine TSH binding to porcine thyroid membrane preparations, with the half-maximal effective concentration (EC50) being determined. While specific EC50 values are not publicly available, the residues at which alanine substitution led to a statistically significant decrease in binding activity are documented.
| Substituted Residue | Position | Impact on TSH Binding |
| Tyrosine (Tyr) | 258 | Statistically significant decrease in activity |
| Cysteine (Cys) | 262 | Statistically significant decrease in activity |
| Cysteine (Cys) | 263 | Statistically significant decrease in activity |
| Phenylalanine (Phe) | 265 | Statistically significant decrease in activity |
| Lysine (Lys) | 266 | Statistically significant decrease in activity |
| Asparagine (Asn) | 267 | Statistically significant decrease in activity |
| Lysine (Lys) | 269 | Statistically significant decrease in activity |
| Lysine (Lys) | 270 | Statistically significant decrease in activity |
| Arginine (Arg) | 272 | Statistically significant decrease in activity |
These results indicate that nine specific amino acids within the hTSHr-(256-275) sequence are crucial for the interaction with TSH.
Signaling Pathways
The TSH receptor, upon binding TSH, can activate multiple intracellular signaling pathways, primarily through the coupling of different G proteins. The canonical pathway involves the activation of adenylyl cyclase through Gαs, leading to an increase in cyclic AMP (cAMP). However, the receptor can also couple to Gαq/11, activating the phospholipase C (PLC) pathway.
The Somatostatin Analogue CH 275: A Potent Activator of Neprilysin for Neurodegenerative Disease Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Neprilysin (NEP) is a key metalloendopeptidase involved in the degradation of various peptides, including the amyloid-beta (Aβ) plaques implicated in Alzheimer's disease. Consequently, enhancing neprilysin activity is a promising therapeutic strategy. This technical guide explores the effects of CH 275, a selective somatostatin receptor 1 (sst1) agonist, on neprilysin activity, providing a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols used to elucidate them.
Quantitative Data on this compound and Neprilysin
This compound is a peptide analogue of somatostatin that demonstrates a significant and selective agonistic activity at the somatostatin receptor 1 (sst1). This interaction triggers a downstream signaling cascade that ultimately leads to an increase in both the expression and activity of neprilysin.
Table 1: In Vitro Effects of this compound on Neprilysin Activity and Receptor Binding
| Parameter | Value | Cell System/Assay Conditions |
| Neprilysin Activity | ||
| This compound Concentration for Activation | 100 nM | Primary neuron-based cell culture system (mixture of wildtype hippocampal, cortical, and striatal neurons)[1] |
| Receptor Binding Affinity | ||
| Ki (sst1) | 52 nM | Not specified |
| IC50 (sst1) | 30.9 nM | Not specified[1] |
| IC50 (sst3) | 345 nM | Not specified[1] |
| IC50 (sst4) | >1 µM | Not specified[1] |
| IC50 (sst2) | >10 µM | Not specified[1] |
| IC50 (sst5) | >10 µM | Not specified[1] |
Table 2: In Vivo Effects of this compound on Neprilysin Expression
| Treatment | Effect | Animal Model |
| Direct injection into the Lacunosum molecular layer (four months) | Robustly increased expression of neprilysin in the hippocampus | 2-month-old AppNL-G-F mice (an Alzheimer's disease model)[1] |
Signaling Pathway of this compound-Mediated Neprilysin Activation
This compound exerts its effects by activating the somatostatin receptor 1 (sst1), a G-protein coupled receptor (GPCR). While the precise downstream signaling cascade linking sst1 activation to increased neprilysin activity is an area of ongoing research, the current understanding suggests the involvement of a G-protein-mediated pathway that likely influences gene transcription and protein trafficking.
Experimental Protocols
The following sections detail the methodologies for key experiments to assess the effect of this compound on neprilysin activity.
In Vitro Neprilysin Activity Assay in Primary Neurons
This protocol is based on the methodology used to demonstrate the activation of neprilysin by this compound in a primary neuron-based cell culture system.
1. Cell Culture:
-
A mixture of wildtype hippocampal, cortical, and striatal neurons are co-cultured to create a robust system for detecting somatostatin-induced neprilysin activation.
2. Treatment with this compound:
-
Neuronal cultures are treated with a 100 nM concentration of this compound.
3. Measurement of Neprilysin Activity (Fluorometric Assay):
-
Principle: A fluorogenic peptide substrate for neprilysin is added to the cell lysates. Active neprilysin cleaves the substrate, releasing a fluorescent signal that is proportional to the enzyme's activity.
-
Reagents:
-
Neprilysin Assay Buffer
-
Fluorogenic Neprilysin Substrate
-
Purified Neprilysin (for standard curve)
-
Lysis Buffer
-
-
Procedure:
-
After treatment with this compound, harvest and lyse the primary neurons.
-
Prepare a standard curve using purified neprilysin of known concentrations.
-
Add cell lysates and standards to a 96-well plate.
-
Add the fluorogenic neprilysin substrate to all wells.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the neprilysin activity in the samples by comparing their fluorescence to the standard curve.
-
In Vivo Assessment of Neprilysin Expression in a Mouse Model
This protocol outlines the in vivo methodology used to demonstrate the effect of this compound on neprilysin expression in an Alzheimer's disease mouse model.
1. Animal Model:
-
2-month-old AppNL-G-F mice, which are genetically engineered to model key aspects of Alzheimer's disease pathology.
2. Administration of this compound:
-
This compound is directly injected into the Lacunosum molecular layer of the hippocampus.
-
The treatment is administered over a period of four months.
3. Tissue Processing and Analysis:
-
Immunohistochemistry:
-
After the treatment period, the mice are euthanized, and their brains are collected.
-
The brains are fixed, sectioned, and stained with an antibody specific for neprilysin.
-
The sections are then visualized using microscopy to assess the levels and localization of neprilysin expression in the hippocampus.
-
-
Western Blotting:
-
Hippocampal tissue is dissected and homogenized to extract proteins.
-
Protein concentrations are determined.
-
The protein lysates are separated by gel electrophoresis and transferred to a membrane.
-
The membrane is incubated with a primary antibody against neprilysin, followed by a secondary antibody conjugated to a detectable marker.
-
The resulting bands are visualized and quantified to determine the relative levels of neprilysin protein.
-
Conclusion
This compound has emerged as a valuable research tool for investigating the role of the sst1 receptor in modulating neprilysin activity. The data presented in this guide demonstrate its potency and selectivity in vitro and its ability to upregulate neprilysin expression in a relevant in vivo model of Alzheimer's disease. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic potential of targeting the sst1/neprilysin pathway for neurodegenerative disorders. Further investigation into the precise downstream signaling mechanisms will be crucial for the development of novel therapeutics based on this mode of action.
References
CH 275 (Represented by Verubecestat): A Technical Overview of a BACE1 Inhibitor for Alzheimer's Disease
Disclaimer: The compound "CH 275" is not referenced in publicly available scientific literature. This document uses Verubecestat (MK-8931), a well-characterized β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, as a representative molecule to illustrate the therapeutic concept, experimental evaluation, and clinical development pathway for this class of drugs in Alzheimer's disease.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The amyloid hypothesis posits that the production and aggregation of Aβ peptides are a primary cause of the disease.[1][2] BACE1 is the rate-limiting enzyme in the production of Aβ.[3] This whitepaper provides a technical guide on the therapeutic potential of BACE1 inhibitors, using Verubecestat as a case study. It details the mechanism of action, preclinical efficacy, pharmacokinetic profiles, and clinical trial outcomes. The document includes detailed experimental protocols and visual representations of key biological pathways and workflows to provide a comprehensive resource for researchers and drug development professionals.
Mechanism of Action
BACE1, an aspartyl protease, initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[3] This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[3][4]
Verubecestat is a potent and selective inhibitor of BACE1 and BACE2.[3][5] By inhibiting BACE1, Verubecestat blocks the initial cleavage of APP, thereby reducing the production of sAPPβ, C99, and consequently, Aβ40 and Aβ42.[2] This upstream intervention in the amyloid cascade is intended to prevent the formation of amyloid plaques, potentially slowing or halting the progression of Alzheimer's disease.[1][3]
References
Methodological & Application
Application Notes and Protocols for MS-275 (Entinostat) in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-275, also known as Entinostat, is a selective inhibitor of class I histone deacetylases (HDACs).[1][2] HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, MS-275 promotes histone hyperacetylation, resulting in a more open chromatin state and altered gene expression.[3][4] In the context of neuroscience, MS-275 has been investigated for its neuroprotective effects and its ability to modulate synaptic plasticity.[1][2] These application notes provide a comprehensive guide for the use of MS-275 in primary neuron cultures, a fundamental tool for studying neuronal development, function, and pathology in vitro.[5]
Mechanism of Action
MS-275 selectively inhibits class I HDACs (HDAC1, HDAC2, HDAC3). This inhibition leads to an accumulation of acetylated histones, particularly on lysine residues of histone H3 (Ac-H3).[3][4] This hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to changes in the expression of various genes involved in neuronal survival, differentiation, and synaptic function.[3]
Caption: Signaling pathway of MS-275 in neurons.
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the effects of MS-275 on neurons.
| Parameter | Cell Type | MS-275 Concentration | Treatment Duration | Observed Effect | Reference |
| Neuroprotection | Rat primary hippocampal neurons | 45 mg/kg (in vivo) | 7 days | Significantly reduced number of degenerating neurons. | [1] |
| Synaptic Plasticity | Rat hippocampal slice cultures | Not specified | 6 hours | Reversed anesthesia-induced increase in miniature inhibitory post-synaptic current (mIPSC) frequency. | [2][6] |
| Histone Acetylation | Mouse frontal cortex | 15 µmol/kg (in vivo) | Not specified | Increased acetylated histone H3 (Ac-H3) content. | [3][4] |
| Histone Acetylation | Mouse hippocampus | 60 µmol/kg (in vivo) | Not specified | Significant increase in Ac-H3 content. | [3] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse embryos.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Hibernate®-E medium (or equivalent)
-
Papain (20 U/mL)
-
DNase I (100 µg/mL)
-
Trypsin inhibitor
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile culture plates or coverslips
Procedure:
-
Coating of Culture Vessels:
-
Coat culture plates or coverslips with 10 µg/mL Poly-D-lysine or Poly-L-lysine in sterile water overnight at 37°C.[7]
-
The following day, wash the vessels twice with sterile water and allow them to dry.
-
For enhanced neuronal attachment and differentiation, a secondary coating of laminin (10 µg/mL) can be applied for 2-4 hours at 37°C.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant animal according to approved institutional protocols.
-
Dissect out the embryonic cortices in ice-cold Hibernate®-E medium.[8]
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in a papain/DNase I solution at 37°C for 15-30 minutes with gentle agitation every 5 minutes.[9]
-
Stop the enzymatic digestion by adding a trypsin inhibitor.[9]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[9]
-
-
Cell Plating and Culture:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 2.5 x 10^5 cells/cm²) onto the pre-coated culture vessels in Neurobasal medium with supplements.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 2-3 days.
-
Caption: Experimental workflow for primary neuron culture.
Protocol 2: Application of MS-275 to Primary Neuron Cultures
Materials:
-
MS-275 (Entinostat) stock solution (dissolved in DMSO)
-
Primary neuron cultures (prepared as in Protocol 1)
-
Fresh culture medium
Procedure:
-
Preparation of Working Solutions:
-
Prepare a stock solution of MS-275 in DMSO at a high concentration (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.
-
-
Treatment of Neuronal Cultures:
-
After allowing the primary neurons to mature for a desired period in vitro (e.g., 7-14 days), remove half of the old culture medium.
-
Add the freshly prepared medium containing the desired concentration of MS-275 or the vehicle control to the cultures.
-
The effective concentration of MS-275 can vary depending on the specific research question and neuronal cell type. A dose-response experiment is recommended to determine the optimal concentration. Based on in vivo studies, effective concentrations in the brain are in the micromolar range.[3]
-
-
Incubation and Analysis:
-
Return the cultures to the incubator for the desired treatment duration. This can range from a few hours for studying acute effects on signaling pathways to several days for investigating long-term effects on neuronal survival or gene expression.[2]
-
Following treatment, the neurons can be processed for various downstream analyses, including:
-
Immunocytochemistry: To assess changes in protein expression or localization (e.g., staining for acetylated histones, neuronal markers).
-
Western Blotting: To quantify changes in protein levels.
-
RT-qPCR: To measure changes in gene expression.
-
Viability Assays: To determine the effects on neuronal survival (e.g., MTT assay, Live/Dead staining).
-
Electrophysiology: To examine changes in neuronal activity and synaptic function.
-
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low neuronal viability | Poor tissue quality, harsh dissociation, incorrect coating | Use healthy embryos, optimize enzymatic digestion time, ensure proper coating of culture vessels. |
| Glial cell overgrowth | Contamination during dissection, serum in the medium | Carefully remove meninges during dissection, use serum-free medium. If necessary, add an anti-mitotic agent like Ara-C for a short period. |
| Inconsistent results with MS-275 | Inaccurate drug concentration, degradation of the compound | Prepare fresh dilutions from a reliable stock solution for each experiment. Ensure proper storage of the stock solution. |
| High background in vehicle control | DMSO toxicity | Lower the final DMSO concentration to ≤ 0.1%. |
Conclusion
MS-275 (Entinostat) is a valuable tool for investigating the role of histone acetylation in neuronal function and pathology. By following these detailed protocols, researchers can effectively utilize MS-275 in primary neuron cultures to explore its therapeutic potential for various neurological disorders. Careful optimization of experimental parameters, including drug concentration and treatment duration, is essential for obtaining reliable and reproducible results.
References
- 1. Administration of MS-275 improves cognitive performance and reduces cell death following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitor Entinostat (MS-275) Restores Anesthesia-induced Alteration of Inhibitory Synaptic Transmission in the Developing Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 6. Histone deacetylase inhibitor entinostat (MS-275) restores anesthesia-induced alteration of inhibitory synaptic transmission in the developing rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Culture of Mouse Cortical Neurons [protocols.io]
- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
Application Notes and Protocols for In Vivo Studies with CH 275 (MS-275/Entinostat)
Topic: CH 275 (MS-275/Entinostat) Experimental Protocol for In Vivo Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, more commonly known as MS-275 or Entinostat, is a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1][2] By inhibiting these enzymes, MS-275 leads to the accumulation of acetylated histones and other proteins, resulting in the transcriptional activation of genes involved in cell cycle arrest, differentiation, and apoptosis.[3][4] This compound has demonstrated significant anti-tumor efficacy in a variety of preclinical cancer models, both in vitro and in vivo, and is under investigation in clinical trials.[3][5] These application notes provide a detailed protocol for conducting in vivo studies to evaluate the anti-tumor activity of MS-275.
Mechanism of Action
MS-275 is a synthetic benzamide derivative that selectively inhibits class I HDACs.[6] The primary mechanism of action involves the induction of histone acetylation, which alters chromatin structure and gene expression.[7] Key molecular effects of MS-275 include the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, leading to cell cycle arrest, and the induction of apoptosis through various pathways, including the generation of reactive oxygen species (ROS) and modulation of anti-apoptotic proteins.[1][4] In some leukemia cells, MS-275 has been shown to induce the degradation of the FLT3 receptor tyrosine kinase via inhibition of HSP90 chaperone function.[8]
Data Presentation
In Vitro Potency of MS-275
| Target | IC50 (µM) | Assay Conditions |
| HDAC1 | 0.51 | Cell-free assay[1] |
| HDAC3 | 1.7 | Cell-free assay[1] |
| HDAC1 | 0.18 | Not specified[2] |
| HDAC3 | 0.74 | Not specified[2] |
| HDAC8 | 44.9 | Not specified[2] |
| HDAC6 | >100 | Not specified[2] |
In Vivo Efficacy of MS-275 in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Outcome |
| Human Colon Cancer | Mouse Xenograft | Not specified | 5 out of 8 models responded to treatment[3] |
| Hepatocellular Carcinoma | Mouse Xenograft | Not specified | Significant reduction in tumor size[5] |
| Pediatric Solid Tumors | Murine Xenograft | Orally, once daily, 5 days/week for 4 weeks | Inhibition of tumor growth[7] |
| Renal Cell Carcinoma | Xenograft Model | Combination with IL-2 | Significant anti-tumor activity[1] |
Signaling Pathway of MS-275
Caption: Signaling pathway of MS-275 (Entinostat).
Experimental Protocols
In Vivo Xenograft Study of MS-275 in a Human Cancer Model
1. Animal Model and Housing
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude or NIH-III) are commonly used for xenograft studies.
-
Age and Weight: Use mice aged 6-8 weeks with a body weight of 20-25 g at the start of the experiment.
-
Housing: House the animals in sterile, filter-topped cages with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
-
Acclimatization: Allow the animals to acclimatize to the facility for at least one week before the start of the experiment.
2. Cell Culture and Tumor Implantation
-
Cell Lines: Select a human cancer cell line of interest (e.g., HT-29 for colon cancer, HepG2 for hepatocellular carcinoma).
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
3. Drug Formulation and Administration
-
MS-275 Formulation: MS-275 can be dissolved in a vehicle such as 0.05 N HCl and 0.1% Tween in PBS.[7] The final solution should be sterile-filtered.
-
Dosing: Based on preclinical studies, a dose of 49 mg/kg has been shown to have anti-tumor activity.[1] However, dose-ranging studies may be necessary for new models.
-
Administration: Administer MS-275 or the vehicle control orally (p.o.) once daily, five days a week.[7]
4. Experimental Design and Monitoring
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each animal two to three times per week as an indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
5. Endpoint and Tissue Collection
-
Euthanasia: Euthanize the mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.
-
Tissue Collection:
-
Collect blood samples via cardiac puncture for pharmacokinetic or biomarker analysis.
-
Excise the tumors, weigh them, and divide them for various analyses (e.g., snap-freeze in liquid nitrogen for Western blotting or fix in formalin for immunohistochemistry).
-
6. Data Analysis
-
Statistical Analysis: Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.
-
Graphical Representation: Plot the mean tumor volume ± SEM for each group over time.
Experimental Workflow
Caption: General workflow for an in vivo xenograft study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 and pharmacologic study of MS-275, a histone deacetylase inhibitor, in adults with refractory and relapsed acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CH 275 Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of CH 275, a potent and selective somatostatin receptor 1 (sst₁) agonist, in mouse models. The following protocols and data have been compiled to facilitate in vivo studies investigating the therapeutic potential of this compound.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: Selective somatostatin receptor 1 (sst₁) agonist.
-
Molecular Weight: Approximately 1485.8 g/mol (free base) and 1545.84 g/mol (acetate salt).[1][2]
-
Primary Research Area: Alzheimer's disease.[3]
Data Presentation: Dosage and Administration Summary
| Administration Route | Mouse Model | Dosage/Concentration | Duration | Reference / Notes |
| Continuous Infusion (Subcutaneous Osmotic Pump) | AppNL-G-F (Alzheimer's Disease model) | 56 µM solution | 2 weeks | A study utilized this method for chronic administration. The calculated dosage is approximately 0.1 mg/kg/day (see protocol below for calculation). |
| Direct Brain Injection (Intracerebral) | AppNL-G-F (Alzheimer's Disease model) | Not specified | 4 months | Direct injection into the Lacunosum molecular layer of the hippocampus was performed. A detailed protocol for a similar procedure is provided below as a reference.[3] |
| Intraperitoneal (IP) Injection | General Mouse Models | Not established for this compound. | - | A representative protocol based on the administration of other peptide agonists is provided below. Dosage and frequency would require optimization. |
| Oral Gavage (PO) | General Mouse Models | Not established for this compound. | - | A representative protocol is provided below. The oral bioavailability of this compound is currently unknown. |
Experimental Protocols
Continuous Subcutaneous Infusion via Osmotic Pump
This protocol is based on a study that administered this compound to an Alzheimer's disease mouse model.[3]
Objective: To achieve steady-state plasma concentrations of this compound for chronic in vivo studies.
Materials:
-
This compound (acetate salt, MW: 1545.84 g/mol )
-
Sterile vehicle (e.g., artificial cerebrospinal fluid, saline)
-
Alzet osmotic pumps (e.g., Model 1002, with a flow rate of 0.25 µL/hr for 14 days)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia and analgesics
Dosage Calculation:
-
Concentration: 56 µM = 56 µmol/L = 56 nmol/mL
-
Molecular Weight (Acetate): 1545.84 g/mol = 1545.84 ng/nmol
-
Pump Flow Rate: 0.25 µL/hr = 0.00025 mL/hr
-
Amount delivered per hour: 56 nmol/mL * 0.00025 mL/hr = 0.014 nmol/hr
-
Amount delivered per day: 0.014 nmol/hr * 24 hr/day = 0.336 nmol/day
-
Mass delivered per day: 0.336 nmol/day * 1545.84 ng/nmol = 519.5 ng/day ≈ 0.52 µ g/day
-
Dosage for a 25g mouse: (0.52 µ g/day ) / (0.025 kg) = 20.8 µg/kg/day ≈ 0.021 mg/kg/day
Procedure:
-
Prepare the this compound solution at a concentration of 56 µM in the desired sterile vehicle.
-
Fill the Alzet osmotic pumps with the this compound solution according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for at least 4-6 hours before implantation.
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as required and monitor the animal for recovery.
Direct Brain Injection (Intracerebral)
While a study mentions direct injection of this compound into the hippocampus, a detailed protocol was not provided.[3] The following is a general protocol for intracerebroventricular (ICV) injection of a peptide, which can be adapted for targeted hippocampal injection with appropriate stereotaxic coordinates.
Objective: To deliver this compound directly to the central nervous system.
Materials:
-
This compound sterile solution
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia and analgesics
-
Surgical drill
Procedure:
-
Anesthetize the mouse and mount it in the stereotaxic apparatus.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify the bregma and determine the stereotaxic coordinates for the target brain region (e.g., hippocampus).
-
Drill a small burr hole through the skull at the determined coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.1-0.5 µL/min) to avoid tissue damage.
-
After infusion, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring.
Intraperitoneal (IP) Injection (Representative Protocol)
No specific studies detailing the IP administration of this compound were found. The following is a general protocol for IP injection of peptides in mice.
Objective: Systemic administration of this compound for acute or sub-chronic studies.
Materials:
-
This compound sterile solution
-
Syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Prepare the desired concentration of this compound in a sterile vehicle (e.g., saline, PBS). The final injection volume should be between 100-200 µL for an adult mouse.
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
Oral Gavage (PO) (Representative Protocol)
The oral bioavailability of this compound is unknown. This protocol is a general guideline for oral administration in mice.
Objective: To administer this compound via the gastrointestinal tract.
Materials:
-
This compound solution or suspension
-
Flexible feeding tube or a rigid gavage needle with a ball tip (18-20 gauge)
-
Syringe (1 mL)
Procedure:
-
Prepare the this compound formulation. The volume should typically not exceed 10 mL/kg body weight.
-
Securely restrain the mouse.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administer the solution slowly and steadily.
-
Withdraw the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Mandatory Visualizations
Caption: Signaling pathway of this compound as an sst₁ agonist.
Caption: Workflow for continuous subcutaneous infusion of this compound.
References
Application Notes and Protocols for MS-275 (Entinostat) in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Note on "CH 275": Initial searches for "this compound" in the context of neurodegenerative disease did not yield a specific compound. It is highly probable that the query refers to MS-275 (Entinostat) , a well-characterized histone deacetylase inhibitor with documented applications in this research area. The following information is based on MS-275.
Introduction
MS-275, also known as Entinostat, is a benzamide histone deacetylase (HDAC) inhibitor with high specificity for Class I HDACs.[1] HDACs are critical enzymes in the epigenetic regulation of gene expression. Their inhibition by MS-275 leads to increased histone acetylation, resulting in a more relaxed chromatin structure and altered transcription of genes involved in key cellular processes. In the field of neurodegenerative diseases, MS-275 has garnered attention for its neuroprotective and anti-inflammatory effects, making it a compound of interest for therapeutic development.[1]
Mechanism of Action in Neurodegeneration
The therapeutic potential of MS-275 in neurodegenerative disorders stems from its ability to modulate gene expression, leading to several beneficial downstream effects:
-
Reduction of Neuroinflammation: MS-275 has been demonstrated to attenuate neuroinflammatory processes by reducing the activation of microglia, the primary immune cells of the central nervous system.[1]
-
Amelioration of Amyloid-β Pathology: In preclinical models of Alzheimer's disease, MS-275 treatment has been shown to significantly decrease the deposition of amyloid-β (Aβ) plaques in key brain regions like the cerebral cortex and hippocampus.[1]
-
Improvement in Behavioral Deficits: By targeting the underlying pathology, MS-275 has been shown to improve behavioral outcomes, such as nesting behavior, in animal models of neurodegeneration.[1]
Caption: Signaling pathway of MS-275 in neurodegenerative disease models.
Data Presentation
The following table summarizes key quantitative findings from a study where MS-275 was orally administered to a transgenic mouse model of Alzheimer's disease (APP/PS1) for 10 days.[1]
| Parameter | Brain Region(s) | Effect of MS-275 Treatment | Reference |
| Microglial Activation | Cerebral Cortex and/or Hippocampus | Significantly ameliorated | [1] |
| β-Amyloid Deposition | Cerebral Cortex and/or Hippocampus | Significantly ameliorated | [1] |
| Nesting Behavior | - | Significantly improved | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of MS-275 in an Alzheimer's Disease Mouse Model
This protocol details the oral administration of MS-275 to APP/PS1 transgenic mice to assess its effects on neuropathology and behavior.
Materials:
-
MS-275 (Entinostat)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
APP/PS1 transgenic mice
-
Wild-type littermate control mice
-
Oral gavage supplies
-
Behavioral testing apparatus (e.g., nesting cages)
-
Histology and immunohistochemistry reagents
Methodology:
-
Animal Cohorts: Divide APP/PS1 mice into a treatment group and a vehicle control group. Include a cohort of wild-type mice for baseline comparisons.
-
Drug Preparation: Prepare a suspension of MS-275 in the chosen vehicle at a concentration suitable for the desired dosage.
-
Administration: Administer MS-275 or vehicle to the respective groups via oral gavage daily for 10 consecutive days.[1]
-
Behavioral Assessment: On the final day of treatment, assess nesting behavior by providing nesting material and scoring the quality of the nest constructed by each mouse after a set period.
-
Tissue Collection and Preparation: Following behavioral assessment, euthanize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Harvest the brains and post-fix overnight before cryoprotection and sectioning.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections for markers of microglial activation (e.g., Iba1) and amyloid-β plaques (e.g., 6E10 or 4G8 antibodies).
-
Image Analysis: Capture images of stained sections from the cerebral cortex and hippocampus. Quantify the area of immunoreactivity for microglial markers and the amyloid plaque load using image analysis software (e.g., ImageJ).
-
Statistical Analysis: Compare the data from the MS-275 treated group with the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Experimental workflow for in vivo testing of MS-275.
Protocol 2: In Vitro Anti-inflammatory Activity of MS-275
This protocol describes the assessment of MS-275's ability to attenuate the inflammatory response in a mouse macrophage cell line.[1]
Materials:
-
Mouse macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
MS-275 (Entinostat)
-
Lipopolysaccharide (LPS)
-
Reagents for quantifying inflammatory mediators (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)
Methodology:
-
Cell Culture: Plate the macrophage cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of MS-275 or vehicle for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the cell culture medium to induce an inflammatory response. Include control wells with no LPS and no MS-275.
-
Incubation: Incubate the cells for a period sufficient to elicit an inflammatory response (e.g., 24 hours).
-
Assessment of Inflammation:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide, a key inflammatory mediator, using the Griess assay.
-
Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using specific ELISA kits.
-
-
Data Analysis: Normalize the data to the vehicle-treated, LPS-stimulated control group and determine the dose-dependent inhibitory effect of MS-275 on the inflammatory response.
References
Utilizing CH 275 to Elucidate Somatostatin Receptor 1 Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing CH 275, a potent and selective peptide agonist for the somatostatin receptor subtype 1 (sst1). This compound serves as a critical tool for investigating the physiological and pathophysiological roles of sst1, a G protein-coupled receptor implicated in a variety of cellular processes. These notes offer a comprehensive overview of this compound's binding characteristics, downstream signaling effects, and methodologies for its application in key in vitro assays. The provided protocols are intended to guide researchers in designing and executing experiments to explore sst1 function in diverse biological systems.
Introduction
Somatostatin, a cyclic peptide hormone, exerts a wide range of inhibitory effects on endocrine and exocrine secretion, neurotransmission, and cell proliferation.[1][2] These actions are mediated through a family of five distinct G protein-coupled receptors (GPCRs), designated sst1 through sst5.[3][4] The development of subtype-selective ligands is crucial for dissecting the specific functions of each receptor. This compound is a peptide analog of somatostatin that demonstrates high selectivity for the sst1 receptor, making it an invaluable pharmacological tool.[5] This document outlines the use of this compound to study sst1-mediated signaling and function.
Data Presentation
Table 1: Binding Affinity and Functional Potency of this compound for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (IC50) |
| sst1 | 52 nM [5] | 30.9 nM [5] |
| sst2 | >10 µM[5] | >10 µM[5] |
| sst3 | >1 µM[5] | 345 nM[5] |
| sst4 | >10 µM[5] | >1 µM[5] |
| sst5 | >10 µM[5] | >10 µM[5] |
Signaling Pathways and Experimental Workflows
Somatostatin Receptor 1 (sst1) Signaling Pathway
Caption: sst1 signaling cascade initiated by this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining this compound binding affinity.
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for assessing this compound functional activity.
Experimental Protocols
Radioligand Binding Assay for sst1
Objective: To determine the binding affinity (Ki) of this compound for the sst1 receptor expressed in cell membranes.
Materials:
-
Cell membranes from a cell line stably expressing human sst1 (e.g., CHO-K1, HEK293)
-
Radioligand: [¹²⁵I]-labeled somatostatin-14 ([¹²⁵I]SRIF-14)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Protease inhibitor cocktail
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Homogenize sst1-expressing cells in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6] Centrifuge at 1,000 x g for 3 minutes to remove nuclei and large debris.[6] Pellet the membranes by centrifuging the supernatant at 20,000 x g for 10 minutes at 4°C.[6] Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[6] Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[6]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of cell membrane preparation (adjust protein concentration for optimal signal).[6]
-
50 µL of this compound at various concentrations (typically a 10-point dilution series). For non-specific binding, use a high concentration of unlabeled somatostatin-14 (e.g., 1 µM). For total binding, add 50 µL of binding buffer.
-
50 µL of [¹²⁵I]SRIF-14 at a fixed concentration (typically near its Kd).[6]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate.[6] Wash the filters four times with ice-cold wash buffer.[6]
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.[6]
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
cAMP Accumulation Assay
Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels in sst1-expressing cells.
Materials:
-
sst1-expressing cells (e.g., CHO-K1, AtT-20)
-
Cell culture medium
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4
-
Forskolin (adenylyl cyclase activator)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
This compound
-
cAMP detection kit (e.g., LANCE cAMP kit, HTRF-based assay)
-
48- or 96-well cell culture plates
Protocol:
-
Cell Seeding: Seed sst1-expressing cells into a 48- or 96-well plate and allow them to adhere overnight.[8]
-
Pre-treatment: Wash the cells with assay buffer. Pre-incubate the cells with IBMX (e.g., 0.5 mM) in assay buffer for 30 minutes at 37°C to prevent cAMP degradation.[8][9]
-
Agonist Treatment: Add varying concentrations of this compound to the wells. Immediately after, add a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C.[8]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.[8]
-
Data Analysis: Plot the cAMP levels as a function of the log concentration of this compound. Determine the IC50 value, representing the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.
ERK1/2 Phosphorylation Assay
Objective: To assess the effect of this compound on the MAPK/ERK signaling pathway downstream of sst1 activation.
Materials:
-
sst1-expressing cells
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer
-
Phospho-ERK1/2 and total ERK1/2 antibodies
-
Detection system (e.g., Western blot, AlphaScreen SureFire assay, cell-based ELISA)[10][11]
-
96-well cell culture plates
Protocol (using AlphaScreen SureFire):
-
Cell Culture: Plate sst1-expressing cells in a 96-well plate and grow to confluency.[11] Starve the cells in serum-free medium for 18 hours prior to the assay.[11]
-
Agonist Stimulation: Add 5 µL of varying concentrations of this compound to the cells and incubate for a predetermined optimal time (e.g., 5-15 minutes) at room temperature.[10][11]
-
Cell Lysis: Remove the medium and add lysis buffer to each well.[11]
-
Detection: Transfer the cell lysates to a 384-well Proxiplate.[11] Add the AlphaScreen beads conjugated with antibodies against phospho-ERK1/2 according to the manufacturer's protocol.[11]
-
Incubation and Reading: Incubate the plate in the dark for 2 hours at room temperature.[11] Read the plate on a microplate reader capable of detecting the AlphaScreen signal.[11]
-
Data Analysis: Plot the signal intensity as a function of the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Neprilysin Activity Assay
Objective: To measure the effect of this compound on the enzymatic activity of neprilysin, an enzyme known to be modulated by sst1 activation.[5]
Materials:
-
Cell or tissue homogenates
-
Neprilysin Assay Buffer
-
Neprilysin (as a positive control)
-
Fluorogenic neprilysin substrate
-
Protease inhibitors (e.g., PMSF, aprotinin)
-
96-well white opaque plate
-
Fluorescence microplate reader
Protocol:
-
Sample Preparation: Homogenize cells or tissue in ice-cold Neprilysin Assay Buffer containing protease inhibitors.[3][5] Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.[3]
-
Assay Setup: To a 96-well plate, add the sample supernatant. For a positive control, add reconstituted neprilysin. Prepare a standard curve using a fluorescent standard (e.g., Abz-Standard).[5][12]
-
Treatment: Add this compound at the desired concentration to the sample wells.
-
Enzymatic Reaction: Add the neprilysin substrate to all wells. The total volume should be 100 µL.[3]
-
Measurement: Measure the fluorescence (Ex/Em = 330/430 nm) in kinetic mode at 37°C for 1-2 hours.[3][5]
-
Data Analysis: Choose two time points in the linear range of the reaction and calculate the rate of substrate cleavage. Compare the activity in this compound-treated samples to untreated controls.
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted functions of the somatostatin receptor 1. The protocols detailed in this document provide a framework for characterizing the binding, signaling, and functional effects of sst1 activation. By employing these methodologies, researchers can further unravel the physiological significance of sst1 and its potential as a therapeutic target in various disease states.
References
- 1. Screen Quest™ Live Cell Somatostatin receptor 1 (SSTR1) cAMP Assay Service Pack | AAT Bioquest [aatbio.com]
- 2. aviscerabioscience.net [aviscerabioscience.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Constitutive Somatostatin Receptor Subtype 2 Activity Attenuates GH Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. content.abcam.com [content.abcam.com]
Application Notes and Protocols for MS-275 in Preclinical Aβ Plaque Reduction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of MS-275 (also known as Entinostat), a benzamide histone deacetylase (HDAC) inhibitor, for the reduction of amyloid-beta (Aβ) plaque pathology in preclinical models of Alzheimer's disease. While initially investigated for its HDAC-inhibiting properties, studies have revealed that MS-275 can ameliorate Aβ deposition through mechanisms independent of HDAC inhibition, presenting a promising therapeutic avenue for Alzheimer's disease research. This document outlines the quantitative effects of MS-275 on Aβ plaque burden, detailed experimental protocols for its use in vivo, and the underlying signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of MS-275 on Aβ deposition in the APP/PS1 mouse model of Alzheimer's disease.
Table 1: Effect of MS-275 on Aβ Plaque Load in the Cortex of APP/PS1 Mice
| Treatment Group | Aβ Immunoreactivity Area (%) | Percent Reduction |
| Vehicle Control | 1.5 ± 0.3 | - |
| MS-275 (5 mg/kg) | 0.8 ± 0.2 | ~50% |
Data represents the mean ± SEM of the percentage of the total analyzed area that was positively stained for Aβ plaques.
Table 2: Effect of MS-275 on Aβ Plaque Load in the Hippocampus of APP/PS1 Mice
| Treatment Group | Aβ Immunoreactivity Area (%) | Significance |
| Vehicle Control | 1.2 ± 0.2 | - |
| MS-275 (5 mg/kg) | 0.7 ± 0.1 | p < 0.05 |
Data represents the mean ± SEM of the percentage of the total analyzed area that was positively stained for Aβ plaques.
Signaling Pathway
MS-275 has been shown to reduce Aβ production through a mechanism that does not rely on its HDAC inhibitory function. Instead, it is suggested to act through an Interleukin-like epithelial-to-mesenchymal transition inducer (ILEI), also known as Family with sequence similarity 3, member C (FAM3C). ILEI is a secretory protein that negatively regulates Aβ production. It achieves this by binding to the γ-secretase complex and destabilizing the β-secretase-cleaved C-terminal fragment of the amyloid precursor protein (APP-CTFβ or C99), which is the direct precursor to Aβ. This destabilization leads to the degradation of APP-CTFβ, thereby reducing the substrate available for γ-secretase to produce Aβ peptides.
Experimental Protocols
Protocol 1: In Vivo Administration of MS-275 to APP/PS1 Mice
This protocol details the preparation and oral administration of MS-275 to the APP/PS1 transgenic mouse model of Alzheimer's disease.
Materials:
-
MS-275 (Entinostat) powder
-
1% Carboxymethylcellulose (CMC) solution in sterile water
-
Animal gavage needles (20-22 gauge, ball-tipped)
-
APP/PS1 transgenic mice (e.g., APP/PS1-21 line, 5 months of age)
-
Age- and sex-matched wild-type littermates (for control groups)
-
Standard animal housing and husbandry equipment
Procedure:
-
Preparation of MS-275 Suspension:
-
Calculate the required amount of MS-275 for a 5 mg/kg body weight dosage for the number of mice in the treatment group.
-
Weigh the MS-275 powder accurately.
-
Prepare a 1% CMC solution by dissolving CMC powder in sterile water.
-
Suspend the MS-275 powder in the 1% CMC solution to achieve the final desired concentration for oral gavage (typically, a volume of 100-200 µL per mouse).
-
Vortex the suspension thoroughly before each gavage session to ensure uniform distribution of the compound.
-
-
Animal Groups:
-
Group 1 (MS-275 Treatment): APP/PS1 mice receiving daily oral gavage of MS-275 (5 mg/kg).
-
Group 2 (Vehicle Control): Age- and sex-matched APP/PS1 mice receiving daily oral gavage of an equal volume of 1% CMC solution.
-
Group 3 (Untreated Control): Age- and sex-matched APP/PS1 mice that do not receive any gavage.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the MS-275 suspension or vehicle control into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Administer the treatment daily for a period of 10 days.
-
Monitor the animals daily for any signs of distress or adverse effects.
-
-
Tissue Collection:
-
At the end of the 10-day treatment period, euthanize the mice following approved institutional guidelines.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS for tissue fixation.
-
Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.
-
Freeze the brain and store it at -80°C until sectioning.
-
Protocol 2: Immunohistochemistry for Aβ Plaque Quantification
This protocol describes the staining of Aβ plaques in mouse brain sections for subsequent quantification.
Materials:
-
Cryoprotected mouse brain sections (30-40 µm thick)
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Anti-β-Amyloid antibody (e.g., 6E10 or 4G8)
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
-
Microscope slides
Procedure:
-
Section Preparation:
-
Mount the frozen brain sections onto microscope slides.
-
Wash the sections three times for 5 minutes each in PBS.
-
-
Antigen Retrieval (if necessary):
-
For some antibodies, antigen retrieval may be required. A common method is to incubate the sections in 70-90% formic acid for 5-10 minutes, followed by thorough rinsing in PBS.
-
-
Blocking:
-
Incubate the sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Aβ antibody in the blocking solution to its optimal concentration.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections three times for 10 minutes each in PBS.
-
Incubate the sections with the biotinylated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature.
-
-
Signal Amplification:
-
Wash the sections three times for 10 minutes each in PBS.
-
Incubate the sections with the ABC reagent according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
-
Visualization:
-
Wash the sections three times for 10 minutes each in PBS.
-
Develop the peroxidase reaction using a DAB substrate kit until the desired staining intensity is reached. Monitor the reaction under a microscope.
-
Stop the reaction by rinsing the sections in PBS.
-
-
Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Image Acquisition and Quantification:
-
Acquire images of the stained sections (cortex and hippocampus) using a brightfield microscope equipped with a digital camera.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the Aβ plaque load. This is typically done by setting a color threshold to identify the stained plaques and calculating the percentage of the total area of the region of interest (cortex or hippocampus) that is occupied by the plaques.
-
Protocol 3: ELISA for Aβ40 and Aβ42 Quantification
This protocol provides a general method for quantifying soluble and insoluble Aβ levels in mouse brain homogenates.
Materials:
-
Mouse brain tissue (hemisphere not used for histology)
-
Tissue homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Guanidine-HCl for extraction of insoluble Aβ
-
Aβ40 and Aβ42 ELISA kits (commercially available)
-
Microplate reader
Procedure:
-
Brain Homogenization:
-
Weigh the brain tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The supernatant contains the soluble Aβ fraction.
-
-
Extraction of Insoluble Aβ:
-
Resuspend the pellet from the previous step in a guanidine-HCl solution (e.g., 5 M Guanidine-HCl in Tris buffer).
-
Sonicate or rotate the mixture for 3-4 hours at room temperature to dissolve the insoluble plaques.
-
Centrifuge the sample to pellet any remaining debris.
-
The supernatant contains the insoluble Aβ fraction.
-
-
ELISA Procedure:
-
Follow the instructions provided with the commercial Aβ40 and Aβ42 ELISA kits.
-
Dilute the soluble and insoluble brain extracts to fall within the standard curve range of the assay. Note that the guanidine-HCl in the insoluble fraction will need to be significantly diluted to avoid interference with the assay.
-
Add the standards and samples to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody and substrate as per the kit's protocol.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known standards.
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.
-
Normalize the Aβ concentrations to the initial weight of the brain tissue.
-
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should adapt and optimize these methods for their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.
Application Notes and Protocols for the Laboratory Preparation of Research Compound Stock Solutions
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a generalized protocol for the preparation of stock solutions for research compounds. It is intended to serve as a template for laboratory use. All researchers must consult the specific documentation, such as the Certificate of Analysis (C of A) and Safety Data Sheet (SDS), for the particular compound being used to adapt this protocol accordingly. The quantitative data, including solubility and stability, are critical for the accurate preparation and storage of stock solutions and must be determined for each specific compound.
Introduction
The preparation of accurate and stable stock solutions is a fundamental procedure in all chemical and biological research. A stock solution is a concentrated solution that is subsequently diluted to a lower concentration for experimental use. The quality of the stock solution directly impacts the reliability and reproducibility of experimental results. This protocol outlines the general steps for preparing a stock solution of a research compound, here referred to as "Compound X" as a placeholder.
Quantitative Data Summary
The following table summarizes the critical quantitative data required for the preparation of a stock solution for any given research compound. Researchers must fill in this information based on the specific details of their compound.
| Parameter | Value | Units | Source |
| Molecular Weight (MW) of Compound X | e.g., 450.5 | g/mol | C of A |
| Desired Stock Concentration | e.g., 10 | mM | Protocol |
| Recommended Solvent | e.g., DMSO | - | Supplier Data |
| Solubility in Recommended Solvent | e.g., >50 | mg/mL | Supplier Data |
| Storage Temperature | e.g., -20 | °C | Supplier Data |
| Stability | e.g., Stable for 6 months at -20°C | - | Supplier Data |
| Light Sensitivity | e.g., Protect from light | - | SDS |
Experimental Protocol: Preparation of a 10 mM Stock Solution of Compound X
This protocol describes the preparation of a 10 mM stock solution of a hypothetical research compound, "Compound X," with a molecular weight of 450.5 g/mol , to be dissolved in DMSO.
Materials:
-
Compound X (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Determine the Mass of Compound X:
-
To prepare a 10 mM stock solution, the required mass of Compound X needs to be calculated. For a final volume of 1 mL (0.001 L):
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 450.5 g/mol = 0.004505 g
-
Mass (mg) = 4.505 mg
-
-
Weighing Compound X:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out approximately 4.5 mg of Compound X into the tared container. Record the exact mass.
-
-
Solvent Addition:
-
Based on the actual mass of Compound X weighed, calculate the precise volume of DMSO to add to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))
-
Example: If the actual mass is 4.6 mg (0.0046 g):
-
Volume (L) = 0.0046 g / (0.010 mol/L x 450.5 g/mol ) = 0.001021 L
-
Volume (µL) = 1021 µL
-
Using a calibrated pipettor, add the calculated volume of DMSO to the container with Compound X.
-
-
Dissolution:
-
Cap the container securely.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but consult the stability data first. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes or vials to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C), protected from light.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for preparing a stock solution and a conceptual signaling pathway that a research compound might modulate.
Caption: A generalized workflow for the preparation of a research compound stock solution.
Caption: A hypothetical signaling cascade initiated by an extracellular compound.
Application Notes and Protocols for CH 275 Compounds
Disclaimer: The designation "CH 275" is ambiguous in scientific literature and can refer to at least two distinct research compounds. This document provides detailed application notes and protocols for the two most prominent compounds: This compound, a selective somatostatin receptor 1 (sst1) agonist , and MS-275 (Entinostat), a class I histone deacetylase (HDAC) inhibitor . Researchers should verify the specific compound relevant to their work by its chemical name or CAS number.
Section 1: this compound (Somatostatin Receptor 1 Agonist)
Chemical Name: Somatostatin analog CAS Number: 174688-78-9
Application Notes
This compound is a peptide analog of somatostatin that functions as a potent and selective agonist for the somatostatin receptor subtype 1 (sst1).[1] Sst1 is a G-protein coupled receptor (GPCR) widely expressed in the endocrine, gastrointestinal, and central nervous systems.[2]
Mechanism of Action: Upon binding to the sst1 receptor, this compound induces a conformational change that activates the associated inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3] This cascade ultimately downregulates hormone secretion and cellular proliferation.[3] Additionally, sst1 activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[3]
Research Applications: The primary research application for this compound is in the study of Alzheimer's disease.[1] It has been shown to activate neprilysin, an enzyme that degrades amyloid-beta (Aβ) peptides.[1] In animal models, this compound treatment led to an increased expression of neprilysin in the hippocampus, which was associated with a significant reduction in Aβ plaque load without causing toxic side effects.[1] Other potential research areas, based on the function of sst1, include the study of neuroendocrine tumors, gastrointestinal disorders, and pain perception.[3][4][5]
Quantitative Data
The binding affinity and functional potency of this compound have been characterized across human somatostatin receptor subtypes.
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| Human sst1 | 52 | 30.9 |
| Human sst2 | >10,000 | >10,000 |
| Human sst3 | Not Reported | 345 |
| Human sst4 | >1,000 | >1,000 |
| Human sst5 | >10,000 | >10,000 |
| Data sourced from MedchemExpress.[1] |
Safety and Handling Procedures
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory procedures for handling peptide compounds of unknown toxicity should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of powder and direct contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage:
-
Spill and Disposal: In case of a spill, contain the material and clean the area with appropriate cleaning agents. Dispose of waste according to institutional and local regulations.
Experimental Protocols
Protocol 1: In Vitro Neprilysin Activity Assay
This protocol is designed to assess the effect of this compound on neprilysin activity in primary neuronal cultures.
-
Cell Culture:
-
Prepare a primary neuron-based cell culture system using a mixture of wild-type hippocampal, cortical, and striatal neurons from embryonic rodents.
-
Plate cells in appropriate culture vessels and maintain in a humidified incubator at 37°C and 5% CO2 until mature.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Treat the neuronal cultures with a final concentration of 100 nM this compound.[1] Include a vehicle-only control group.
-
Incubate for a predetermined time period (e.g., 24-48 hours).
-
-
Neprilysin Activity Measurement:
-
Lyse the cells and collect the protein lysate.
-
Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Measure neprilysin activity using a commercially available neprilysin activity assay kit, which typically involves a fluorogenic substrate.
-
Normalize neprilysin activity to the total protein concentration.
-
-
Data Analysis:
-
Compare the neprilysin activity in the this compound-treated group to the vehicle-treated control group.
-
Protocol 2: In Vivo Aβ Plaque Reduction in an Alzheimer's Disease Mouse Model
This protocol describes the long-term administration of this compound to assess its effect on Aβ plaque load in AppNL-G-F mice.
-
Animal Model:
-
Use 2-month-old AppNL-G-F knock-in mice, which begin to develop Aβ plaques at this age.[1]
-
-
Surgical Procedure and Drug Administration:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Using a stereotaxic apparatus, directly inject this compound into the lacunosum-moleculare layer of the hippocampus.[1]
-
Alternatively, for continuous administration, implant an osmotic pump to deliver this compound at a constant rate (e.g., for two weeks).[1]
-
-
Treatment Duration:
-
Continue treatment for an extended period, for example, four months for direct injection protocols.[1]
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse them with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Harvest the brains and prepare them for histological analysis.
-
Perform immunohistochemistry on brain sections using antibodies against neprilysin and Aβ to visualize and quantify their levels.
-
Use image analysis software to quantify the Aβ plaque load in the hippocampus and compare it between this compound-treated and control groups.
-
Mandatory Visualization
Caption: Signaling pathway of the sst1 agonist this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonist-induced phosphorylation of somatostatin receptor subtype 1 (sst1). Relationship to desensitization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SSTR1 agonists and how do they work? [synapse.patsnap.com]
- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective agonists of somatostatin receptor subtype 1 or 2 injected peripherally induce antihyperalgesic effect in two models of visceral hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing degradation of CH 275 in solution
Welcome to the technical support center for the high-purity biochemical reagent, CH 275. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a complex macrocyclic compound intended for signaling research. Its intricate structure, featuring multiple hydroxyl, amino, and benzyl groups, along with an indole moiety, places it in a class of molecules that require careful handling to maintain stability and biological activity.
Q2: What are the primary pathways through which a complex molecule like this compound can degrade in solution?
A2: Based on its chemical structure, this compound is susceptible to several common degradation pathways:
-
Hydrolysis: The presence of amide-like linkages within its macrocyclic structure makes it vulnerable to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.
-
Oxidation: The numerous hydroxyl groups and the electron-rich indole ring are prone to oxidation, especially in the presence of atmospheric oxygen, metal ions, or reactive oxygen species.
-
Photodegradation: The aromatic components, particularly the indole group, can absorb UV and visible light, leading to photochemical reactions that can alter the molecule's structure and function.
Q3: What are the general recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store the lyophilized powder at -20°C or colder, protected from light and moisture. Once reconstituted in solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage of solutions (less than 24 hours), 2-8°C may be acceptable, but this should be verified for your specific experimental needs.
Q4: Which solvents are recommended for reconstituting and diluting this compound?
A4: The choice of solvent is critical for the stability of this compound. High-purity, degassed solvents are recommended. For creating a concentrated stock solution, DMSO is often a suitable choice. For aqueous working solutions, it is crucial to use buffers within a stable pH range, ideally near neutral, to minimize hydrolysis. The compatibility of the chosen solvent with your experimental system should always be confirmed.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Loss of Biological Activity | Compound degradation due to improper storage or handling. | 1. Verify Storage: Ensure the lyophilized compound and its solutions have been stored at the correct temperatures and protected from light. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from the lyophilized powder for critical experiments. 3. Check pH: If using aqueous buffers, measure the pH to ensure it is within a neutral and stable range. 4. Minimize Freeze-Thaw Cycles: Use single-use aliquots to prevent degradation from repeated temperature changes. |
| Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS) | Degradation of this compound into byproducts. | 1. Analyze a Fresh Sample: Prepare a fresh solution of this compound and immediately analyze it to establish a baseline chromatogram. 2. Investigate Degradation Pathways: - Hydrolysis: Check the pH of your solution; extreme pH can accelerate hydrolysis. - Oxidation: Use degassed solvents and consider adding an antioxidant if compatible with your assay. - Photodegradation: Protect your solutions from light at all stages of the experiment using amber vials or by wrapping containers in foil. |
| Visible Changes in Solution (e.g., Color Change, Precipitation) | Compound degradation or poor solubility. | 1. Assess Solubility: The appearance of a precipitate may indicate that the compound's solubility limit has been exceeded in the current solvent. Try gentle vortexing or sonication. 2. Monitor for Color Change: A change in color, particularly darkening, can be an indicator of oxidation. If this occurs, discard the solution and prepare a fresh one using degassed solvents and light protection. |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound Stock Solution
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved. Avoid excessive heating.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-resistant cryovials. Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the final working concentration using a pre-chilled, high-purity, and degassed aqueous buffer of a suitable pH (e.g., pH 7.4).
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of degradation.
Visualizing Workflows and Pathways
Caption: Workflow for handling this compound to prevent degradation.
Caption: Potential degradation pathways for this compound.
Technical Support Center: 27-Hydroxycholesterol (CH 275) Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing 27-hydroxycholesterol (CH 275) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is 27-hydroxycholesterol (this compound) and what are its primary molecular targets?
A1: 27-hydroxycholesterol is an abundant, oxidized metabolite of cholesterol. It functions as a key signaling molecule with pleiotropic effects. Its primary molecular targets are the nuclear receptors Liver X Receptors (LXRα and LXRβ) and Estrogen Receptors (ERα and ERβ).[1][2] It is considered the first identified endogenous Selective Estrogen Receptor Modulator (SERM), meaning its effect can be agonistic or antagonistic depending on the tissue context.[3][4] It can also act on the G protein-coupled estrogen receptor (GPER).[1][5]
Q2: Why are the reported effects of this compound in the literature often contradictory?
A2: The effects of this compound are highly context-dependent, leading to seemingly contradictory findings.[1] Its dual activity as both an LXR agonist and a SERM means its ultimate biological effect depends on the specific expression and activity of these receptors in the target tissue.[1][3] For example, in different cellular contexts, this compound has been shown to have both pro-tumorigenic and anti-tumorigenic effects in prostate cancer research.[1] Researchers must carefully consider the specific disease model and tissue being studied.
Q3: What are the key enzymes controlling the levels of this compound in vivo?
A3: The levels of this compound are primarily regulated by two cytochrome P450 enzymes. It is synthesized from cholesterol by CYP27A1 (sterol 27-hydroxylase) and is catabolized (broken down) by CYP7B1 (oxysterol 7α-hydroxylase) .[1][4] Animal models that knock out or overexpress these enzymes are common tools for studying the effects of low or high this compound levels, respectively.[4][6]
Q4: Can exogenously administered this compound cross the blood-brain barrier?
A4: Yes, 27-hydroxycholesterol is known to cross the blood-brain barrier. Its effects on the central nervous system, including modulating feeding behavior through actions on hypothalamic neurons, are an active area of research.[7]
Troubleshooting Guides
Issue 1: Poor Solubility and Inconsistent Vehicle Preparation
Question: My this compound is difficult to dissolve, and I'm seeing high variability in my animal study results. How can I prepare a stable and effective formulation for oral administration?
Answer: Poor solubility is a primary challenge when working with this compound. Using an appropriate vehicle is critical for bioavailability and consistent results.
-
Recommended Vehicle: 2-hydroxypropyl-β-cyclodextrin (2HPβCD) is an effective solubilizing agent for this compound for in vivo studies.[8][9] Cyclodextrins form inclusion complexes with hydrophobic molecules like this compound, increasing their aqueous solubility.
-
Preparation Protocol: To prepare a this compound/2HPβCD complex, the two components should be mixed at a specific molar ratio. While the exact ratio can be optimized, pre-loading the cyclodextrin vehicle with this compound is a common method.[8] A detailed protocol for oral gavage administration is provided below.
-
Avoid Ethanol for In Vivo Use: While ethanol can be used to create a stock solution for in vitro work, its direct use as a primary vehicle in animals is not recommended due to potential toxicity and rapid metabolism.[10][11]
-
Verification: Always visually inspect your final formulation for precipitates before each administration. Gentle warming and vortexing can help ensure homogeneity. Inconsistent suspension can lead to inaccurate dosing and high experimental variability.
Issue 2: Unexpected or Off-Target Effects
Question: I am studying the LXR-mediated effects of this compound, but I'm observing results that seem related to estrogenic activity. How do I interpret these findings?
Answer: This is a common issue stemming from the dual signaling nature of this compound.[1][3]
-
Acknowledge Pleiotropy: this compound is not a "clean" LXR agonist; it is also a potent SERM.[3] Its effects on ER signaling can be significant and may confound the interpretation of LXR-dependent pathways. For example, this compound has been shown to drive ER-dependent tumor growth and LXR-dependent metastasis in the same mouse models of breast cancer.[1]
-
Use Appropriate Controls:
-
Pharmacological Blockade: To isolate LXR vs. ER effects, include experimental groups where animals are co-treated with a pure ER antagonist (e.g., Fulvestrant/ICI 182,780). If the unexpected effect is blocked by the ER antagonist, it is likely mediated by an estrogen receptor.[12]
-
Synthetic Ligands: Include a control group treated with a synthetic, specific LXR agonist (e.g., T0901317) or a specific ER agonist to compare phenotypes.
-
-
Analyze Target Gene Expression: Perform qPCR or Western blot analysis on harvested tissues to check for the activation of canonical target genes for both LXR (e.g., Abca1, Abcg1, Srebp1c) and ER (e.g., pS2/TFF1, GREB1).[2][13] This will provide molecular evidence of which pathway is being activated.
Below is a logic diagram to help troubleshoot unexpected effects.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in CD1 Mice
This table summarizes pharmacokinetic data following a single oral administration of 25 mg/kg this compound complexed with 2HPβCD.[9][14]
| Parameter | Plasma | Liver | Lungs | Intestine |
| Time to Peak (Tmax) | ~1 hour | ~1 hour | ~1 hour | ~1 hour |
| Peak Conc. (Cmax) | ~1.2 µg/mL | ~12 µg/g | ~15 µg/g | ~100 µg/g |
| AUC (Area Under Curve) | 10.95 µg/mL/h | 102.5 µg/g/h | 77.88 µg/g/h | Not Reported |
| Clearance | Appears to be a high-extraction drug, with significant hepatic and potential extrahepatic clearance.[9][14] | - | - | - |
| Notes | Absorption from the intestine is moderate but rapid. The compound is largely cleared by 24 hours post-administration.[14] | - | - | - |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Mice
This protocol is adapted from pharmacokinetic studies using this compound.[9][14]
Objective: To prepare a soluble formulation of this compound for oral gavage in mice.
Materials:
-
27-hydroxycholesterol (this compound) powder
-
2-hydroxypropyl-β-cyclodextrin (2HPβCD)
-
Sterile Phosphate-Buffered Saline (PBS) or water
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Calculate Required Amounts: Determine the total amount of this compound and 2HPβCD needed for your study. For a dose of 25 mg/kg in a 25g mouse, you would need 0.625 mg of this compound per mouse. A molar ratio of this compound to 2HPβCD between 1:1 and 1:2 is a good starting point for optimization.
-
Vehicle Preparation: Dissolve the calculated amount of 2HPβCD powder in your desired volume of sterile PBS or water. Vortex thoroughly until the 2HPβCD is completely dissolved.
-
Complexation: Add the this compound powder directly to the 2HPβCD solution.
-
Solubilization: Vortex the mixture vigorously for 15-20 minutes. If powder is still visible, use a bath sonicator for 5-10 minute intervals until the solution is clear. A clear solution indicates the formation of the inclusion complex.
-
Final Volume Adjustment: Adjust the final volume with PBS/water to achieve the target concentration (e.g., 2.5 mg/mL for a 10 mL/kg dosing volume).
-
Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound solution into a 1 mL syringe fitted with a proper-sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly to the stomach.
-
Monitor the animal for a few minutes post-administration to ensure no adverse effects.
-
Visualizations
This compound Dual Signaling Pathway
The following diagram illustrates the dual signaling pathways activated by 27-hydroxycholesterol. It can act as a ligand for both Liver X Receptors (LXRs) and Estrogen Receptors (ERs), leading to the transcription of distinct sets of target genes that regulate cholesterol metabolism, cell proliferation, and inflammation.[1][2]
Experimental Workflow for this compound Animal Study
This diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound, highlighting key stages and decision points.
References
- 1. 27-Hydroxycholesterol in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Our evolving understanding of how 27-hydroxycholesterol influences Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 27-Hydroxycholesterol, an endogenous Selective Estrogen Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 27-Hydroxycholesterol Binds GPER and Induces Progression of Estrogen Receptor-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cholesterol Metabolite 27-Hydroxycholesterol Promotes Atherosclerosis via Proinflammatory Processes Mediated by Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 27-Hydroxycholesterol acts on estrogen receptor α expressed by POMC neurons in the arcuate nucleus to modulate feeding behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol and 27-hydroxycholesterol 7 alpha-hydroxylation: evidence for two different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rem.bioscientifica.com [rem.bioscientifica.com]
- 10. The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of cell proteome by 25-hydroxycholesterol and 27-hydroxycholesterol: A link between cholesterol metabolism and antiviral defense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. On the regulatory importance of 27-hydroxycholesterol in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of ZSTK474 (formerly referred to as CH 275)
A Note on Compound Identification: Initial inquiries regarding "CH 275" or "CH5126275" did not yield specific information in publicly available literature. However, further investigation suggests a likely association with the well-characterized pan-Class I PI3K inhibitor, ZSTK474 . This technical support center will therefore focus on ZSTK474, providing guidance that is also broadly applicable to other pan-PI3K inhibitors.
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate potential off-target effects during in vitro and in vivo experiments with the pan-PI3K inhibitor ZSTK474.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ZSTK474?
A1: ZSTK474 is an ATP-competitive inhibitor of all four Class I phosphoinositide 3-kinase (PI3K) isoforms (p110α, p110β, p110δ, and p110γ)[1][2]. By binding to the ATP-binding pocket of PI3K, ZSTK474 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism[3][4][5][6].
Q2: What are the known off-target effects of pan-PI3K inhibitors like ZSTK474?
A2: While ZSTK474 is highly selective for Class I PI3K isoforms over other protein kinases, its pan-inhibitory nature means that on-target inhibition of all four isoforms can lead to a range of physiological effects that might be considered "off-target" in a specific cancer context. These can include metabolic disturbances like hyperglycemia, due to the role of PI3Kα in insulin signaling[7]. Additionally, pan-PI3K inhibition can impact the immune system[7]. Some studies have also shown that certain PI3K inhibitors can affect bone density[7]. It is crucial to distinguish between true off-target kinase effects and the consequences of on-target inhibition of multiple PI3K isoforms. One study showed ZSTK474 has much weaker inhibitory activity against the structurally similar DNA-dependent protein kinase (DNA-PK) compared to its potent PI3K inhibition, suggesting high selectivity against this potential off-target[8].
Q3: How can I confirm that the observed phenotype in my experiment is due to on-target PI3K inhibition?
A3: To confirm on-target activity, you should perform several validation experiments:
-
Western Blot Analysis: Assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein. A dose-dependent decrease in phosphorylation of these proteins upon ZSTK474 treatment would indicate on-target pathway inhibition[9][10].
-
Rescue Experiments: If possible, introduce a constitutively active form of a downstream effector (e.g., myr-Akt) and observe if it rescues the phenotype induced by ZSTK474.
-
Use of Structurally Different PI3K Inhibitors: Compare the effects of ZSTK474 with other well-characterized PI3K inhibitors that have different chemical scaffolds. A similar phenotype would support an on-target mechanism.
Troubleshooting Guide
Issue 1: Unexpectedly High Cell Toxicity or Apoptosis
Possible Cause: While ZSTK474 is known to induce G1 cell cycle arrest, high concentrations or prolonged exposure can lead to apoptosis in some cell lines[11]. This could be an on-target effect due to the critical role of the PI3K pathway in cell survival. However, off-target effects on other essential cellular processes cannot be entirely ruled out without further investigation.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibition of PI3K activity) in your specific cell line. Use the lowest effective concentration for your experiments.
-
Time-Course Analysis: Assess cell viability and apoptosis at different time points to distinguish between cytostatic and cytotoxic effects.
-
Western Blot for Apoptosis Markers: Analyze the expression of apoptosis markers such as cleaved caspase-3 and PARP to confirm the induction of apoptosis.
-
Kinase Profiling: If significant off-target effects are suspected, consider a broad-spectrum kinase profiling assay to identify other potential kinase targets of ZSTK474 at the concentrations used in your experiments.
Issue 2: Lack of Efficacy or weaker than expected phenotype
Possible Cause: This could be due to several factors, including poor compound stability, low cellular uptake, or the activation of compensatory signaling pathways.
Troubleshooting Steps:
-
Confirm Compound Activity: Ensure the compound is active and has not degraded. If possible, test its activity in a cell-free PI3K kinase assay.
-
Assess Cellular Uptake: While ZSTK474 is orally available in vivo, its uptake can vary between cell lines. If uptake is a concern, consider using a different PI3K inhibitor with known good cell permeability.
-
Investigate Compensatory Pathways: Inhibition of the PI3K pathway can sometimes lead to the upregulation of other survival pathways, such as the MAPK/ERK pathway. Perform western blot analysis for key components of these pathways (e.g., phospho-ERK) to assess their activation status.
-
Check for PTEN Status: Cell lines with functional PTEN may be less sensitive to PI3K inhibitors as PTEN acts as a negative regulator of the pathway.
Data Presentation
Table 1: In Vitro Inhibitory Activity of ZSTK474 against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM)[2] | Ki (nM)[1] |
| p110α | 16 | - |
| p110β | 44 | - |
| p110δ | 5 | 1.8 |
| p110γ | 49 | - |
Table 2: Comparison of ZSTK474 with other PI3K inhibitors
| Compound | Target(s) | Mean GI50 (µM) across 39 cell lines[11] |
| ZSTK474 | Pan-Class I PI3K | 0.32 |
| LY294002 | Pan-Class I PI3K | 7.4 |
| Wortmannin | Pan-Class I PI3K | 10 |
Experimental Protocols
Western Blot for PI3K/AKT Pathway Analysis
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of ZSTK474 for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-Akt Ser473, total Akt, p-S6, total S6) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of ZSTK474 for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of ZSTK474.
Caption: A logical workflow for troubleshooting unexpected results with ZSTK474.
References
- 1. ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 6. Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor, on DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Experimental Confirmation of CH 275 and MS-275 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Given the potential ambiguity of "CH 275", this guide addresses two distinct compounds: This compound , a somatostatin receptor 1 (sst1) agonist, and MS-275 (Entinostat) , a class I histone deacetylase (HDAC) inhibitor. Please select the section relevant to your compound of interest.
Section 1: this compound - Somatostatin Receptor 1 (sst1) Agonist
This section focuses on confirming the activity of this compound, a peptide analog of somatostatin that acts as a potent and selective agonist for the somatostatin receptor 1 (sst1).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peptide analog of somatostatin. Its primary mechanism of action is to bind to and activate the somatostatin receptor 1 (sst1), a G protein-coupled receptor (GPCR).[1][2] This activation initiates a downstream signaling cascade, which includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] A known downstream effect of sst1 activation by this compound is the activation of neprilysin, an enzyme involved in the degradation of amyloid-β peptides.[1]
Q2: How can I confirm the sst1 agonist activity of my this compound sample in an experiment?
A2: You can confirm the activity of this compound through several experimental approaches:
-
Receptor Binding Assays: To determine the binding affinity (Ki) of this compound to the sst1 receptor.
-
Functional Assays:
-
cAMP Assays: To measure the decrease in intracellular cAMP levels upon stimulation of sst1-expressing cells with this compound.
-
Neprilysin Activity Assays: To measure the increase in neprilysin enzymatic activity in response to this compound treatment in a suitable cell model.[1]
-
Q3: What are the expected binding and activity values for this compound?
A3: The reported values for this compound can be found in the table below. Note that experimental values may vary based on the assay conditions and cell lines used.
Data Presentation
Table 1: Binding Affinity (Ki) and Functional Activity (IC50) of this compound for Human Somatostatin Receptors (sst)
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| sst1 | 52 | 30.9 |
| sst2 | >10,000 | >10,000 |
| sst3 | >1,000 | 345 |
| sst4 | >1,000 | >1,000 |
| sst5 | >10,000 | >10,000 |
| Data sourced from MedchemExpress.[1][2] |
Experimental Protocols & Troubleshooting
1. cAMP Measurement Assay
This protocol outlines a general method for measuring changes in intracellular cAMP levels in sst1-expressing cells treated with this compound.
Methodology:
-
Cell Culture: Plate cells expressing sst1 (e.g., CHO-K1 or HEK293 cells transfected with the human sst1 receptor) in a 96-well plate and culture to ~90% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions to the desired concentrations.
-
Cell Treatment:
-
Aspirate the culture medium and wash the cells with a serum-free medium or assay buffer.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period.
-
Add forskolin (an adenylyl cyclase activator) to all wells except the negative control to induce cAMP production.
-
Immediately add different concentrations of this compound to the respective wells. Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
Troubleshooting Guide: cAMP Assay
| Problem | Possible Cause | Solution |
| No or weak signal | Inactive this compound. | Verify the integrity and concentration of your this compound stock. |
| Low sst1 receptor expression in cells. | Confirm receptor expression via qPCR or Western blot. | |
| Insufficient stimulation with forskolin. | Optimize the concentration of forskolin. | |
| Incorrect assay timing. | Optimize the incubation time for this compound treatment. | |
| High background | High basal cAMP levels. | Reduce the cell seeding density or serum-starve the cells before the assay. |
| Contamination of reagents. | Use fresh, sterile reagents. | |
| Non-specific binding. | Ensure proper washing steps are performed. |
2. Neprilysin Activity Assay (Fluorometric)
This protocol describes how to measure the enzymatic activity of neprilysin in cell lysates after treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells known to express both sst1 and neprilysin (e.g., primary neurons or specific cell lines) and treat with this compound (e.g., 100 nM) for a specified duration (e.g., 24-48 hours).[1]
-
Sample Preparation:
-
Harvest the cells and wash with cold PBS.
-
Homogenize the cell pellet in an ice-cold neprilysin assay buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cell lysate.
-
-
Assay Procedure:
-
Add the cell lysate to the wells of a 96-well black plate.
-
Include a positive control (recombinant neprilysin) and a negative control (assay buffer). To confirm specificity, a subset of samples can be pre-incubated with a neprilysin-specific inhibitor like thiorphan.[5]
-
Add a fluorogenic neprilysin substrate to all wells.
-
-
Measurement: Measure the fluorescence in kinetic mode at 37°C using a fluorescence plate reader (e.g., Ex/Em = 330/430 nm or 320/405 nm).[5][6][7][8][9]
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) to determine neprilysin activity. Normalize the activity to the total protein concentration of the lysate.
Troubleshooting Guide: Neprilysin Activity Assay
| Problem | Possible Cause | Solution |
| No or weak signal | Low neprilysin expression or activity. | Use a positive control (recombinant neprilysin) to validate the assay components. Confirm neprilysin expression in your cell model. |
| Inactive substrate. | Check the storage conditions and expiration date of the substrate. | |
| Presence of EDTA/EGTA in the sample. | Neprilysin is a zinc-metalloproteinase and is inhibited by chelating agents. Ensure your buffers are free of EDTA/EGTA.[7][8] | |
| High background | Autofluorescence of the sample or plate. | Use a plate with low autofluorescence and subtract the background fluorescence from a no-substrate control. |
| Non-specific substrate cleavage. | Confirm specificity with a neprilysin inhibitor. Some substrates can be cleaved by other proteases.[5] |
Visualization
Caption: Signaling pathway of this compound via the sst1 receptor.
Caption: Experimental workflow for the Neprilysin Activity Assay.
Section 2: MS-275 (Entinostat) - Class I HDAC Inhibitor
This section is dedicated to confirming the activity of MS-275 (also known as Entinostat), a benzamide histone deacetylase (HDAC) inhibitor with selectivity for class I HDACs.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is MS-275 and how does it work?
A1: MS-275 is a potent inhibitor of histone deacetylases (HDACs), particularly class I isoforms (HDAC1, 2, and 3).[10][11][12] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, MS-275 promotes histone acetylation, which in turn leads to a more open chromatin structure and the expression of certain genes. This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][10]
Q2: How can I experimentally verify the activity of my MS-275 compound?
A2: The activity of MS-275 can be confirmed by:
-
In Vitro HDAC Activity Assays: Directly measuring the inhibition of HDAC enzyme activity in a cell-free system.
-
Cellular Assays:
-
Western Blot for Histone Acetylation: Detecting an increase in the acetylation of histones (e.g., acetylated-Histone H3 or H4) in cells treated with MS-275.
-
Gene Expression Analysis (qPCR or Western Blot): Measuring the upregulation of genes known to be induced by HDAC inhibitors, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A).[8][10]
-
Cell Viability/Proliferation Assays: Assessing the anti-proliferative effects of MS-275 on cancer cell lines.
-
Apoptosis Assays: Detecting the induction of apoptosis in sensitive cell lines.
-
Q3: What are the typical IC50 values for MS-275 against different HDAC isoforms?
A3: The inhibitory concentrations for MS-275 vary among HDAC isoforms. Refer to the table below for reported IC50 values.
Data Presentation
Table 2: Inhibitory Activity (IC50) of MS-275 against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.18 - 0.51 |
| HDAC2 | 0.453 |
| HDAC3 | 0.74 - 1.7 |
| HDAC6 | >100 |
| HDAC8 | 44.9 |
| Data compiled from Tocris Bioscience and Selleck Chemicals.[10][11] |
Experimental Protocols & Troubleshooting
1. In Vitro HDAC Activity Assay (Fluorometric)
This protocol provides a general method for measuring the direct inhibitory effect of MS-275 on HDAC enzyme activity.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of MS-275 in assay buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add the HDAC assay buffer, a source of HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1), and the diluted MS-275 or vehicle control.
-
Initiate the reaction by adding a fluorogenic HDAC substrate.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution, which often contains a protease (like trypsin) to cleave the deacetylated substrate and release the fluorophore. Trichostatin A, a potent HDAC inhibitor, is typically included in the developer to halt the HDAC reaction.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-390/440-460 nm).
-
Data Analysis: Plot the fluorescence intensity against the log concentration of MS-275 to calculate the IC50 value.
Troubleshooting Guide: In Vitro HDAC Activity Assay
| Problem | Possible Cause | Solution |
| No or weak signal | Inactive enzyme or substrate. | Use a positive control (e.g., HeLa nuclear extract) and ensure reagents are stored correctly. |
| Insufficient enzyme concentration. | Increase the amount of HDAC enzyme in the reaction. | |
| Incorrect buffer composition. | Ensure the assay buffer has the correct pH and components for optimal enzyme activity. | |
| High background | Contaminated reagents. | Use fresh, high-purity reagents. |
| Overdevelopment. | Reduce the incubation time with the developer solution. | |
| Non-specific substrate deacetylation. | Run a no-enzyme control to assess background signal. |
2. Western Blot for Acetylated Histones
This protocol details the detection of increased histone acetylation in cells treated with MS-275.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line sensitive to HDAC inhibitors) and treat with various concentrations of MS-275 for a defined period (e.g., 24 hours).
-
Histone Extraction:
-
Harvest and wash the cells.
-
Lyse the cells and extract histones using an acid extraction method (e.g., with 0.2 N HCl) or a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of histone proteins on an SDS-polyacrylamide gel (a 15% gel is often used for good resolution of histones).
-
Transfer the proteins to a PVDF or nitrocellulose membrane (a 0.2 µm pore size is recommended for small proteins like histones).
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
To normalize for loading, probe a parallel blot or strip and re-probe the same blot with an antibody against a total histone (e.g., anti-Histone H3).
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting Guide: Western Blot for Acetylated Histones
| Problem | Possible Cause | Solution |
| No or weak signal | Inefficient histone extraction. | Use a validated histone extraction protocol; sonication can improve extraction. |
| Poor antibody performance. | Use a validated antibody at the recommended dilution. Include a positive control (e.g., cells treated with a known HDAC inhibitor like Trichostatin A). | |
| Inefficient transfer of small histone proteins. | Use a 0.2 µm membrane and optimize transfer time and voltage. | |
| High background | Primary antibody concentration is too high. | Titrate the primary antibody to find the optimal concentration. |
| Insufficient blocking or washing. | Increase blocking time and the number/duration of washes. Add Tween-20 to wash buffers. | |
| Cross-reactivity of the secondary antibody. | Run a control with only the secondary antibody. |
Visualization
Caption: Simplified signaling pathway of MS-275 (Entinostat).
Caption: Experimental workflow for Western Blotting of acetylated histones.
References
- 1. uniprot.org [uniprot.org]
- 2. blog.addgene.org [blog.addgene.org]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. content.abcam.com [content.abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Somatostatin receptor - Wikipedia [en.wikipedia.org]
CH 275 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of CH 275.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cyclic peptide and a potent and selective somatostatin receptor 1 (sst₁) agonist, with a Ki of 52 nM.[1] It is used in research, particularly in studies related to Alzheimer's disease.[1] Its chemical formula is C₇₄H₉₆N₁₄O₁₅S₂.[2]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C.[2]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound should be stored at -80°C for use within 6 months, or at -20°C for use within 1 month.[2] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q4: What is the recommended solvent for preparing a stock solution?
A4: this compound is soluble in water up to 0.30 mg/mL.[2] For higher concentrations, it is advisable to consult the manufacturer's datasheet for the specific batch. To aid dissolution, warming the solution to 37°C and using an ultrasonic bath may be helpful.[2]
Q5: How is this compound shipped?
A5: this compound is typically shipped on blue ice to maintain its stability during transit.[2]
Troubleshooting Guide
Issue 1: I am having trouble dissolving this compound.
-
Solution: Ensure you are using a recommended solvent, such as water.[2] To improve solubility, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath.[2] Avoid excessive heating, as it may degrade the peptide. Always use the batch-specific solubility information provided on the product datasheet if available.
Issue 2: My experimental results are inconsistent.
-
Possible Cause: Inconsistent results may be due to the degradation of this compound. This could be caused by improper storage, repeated freeze-thaw cycles of stock solutions, or instability in the experimental buffer.
-
Solution:
-
Confirm that the solid compound and stock solutions have been stored at the correct temperatures (-20°C for solid, -80°C for long-term solution storage).[2]
-
Always use freshly prepared dilutions from a properly stored stock solution for your experiments.
-
If you suspect instability in your experimental buffer, consider performing a stability test of this compound in that specific buffer (see Experimental Protocols section).
-
Issue 3: I am unsure about the shelf-life of my this compound.
-
Solution: For stock solutions, it is recommended to use them within 1 month when stored at -20°C and within 6 months when stored at -80°C.[2] For the solid compound, refer to the expiration date provided by the supplier. If the expiration date is not available or has passed, it is recommended to test the activity of the compound before use.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Handling Notes |
| Solid Powder | -20°C | As per supplier | Keep desiccated. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[2] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2] |
| Shipping | Blue Ice | N/A | Upon receipt, store at the recommended temperature.[2] |
Experimental Protocols
Protocol 1: User-Conducted Stability Assessment of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a relevant experimental temperature.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 220 nm)
-
Incubator or water bath set to the desired experimental temperature (e.g., 37°C)
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the aqueous buffer to a final concentration of 1 mg/mL. This will be your time zero (T=0) sample.
-
Initial Analysis (T=0): Immediately analyze the T=0 sample by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Incubation: Place the remaining stock solution in an incubator or water bath at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution, transfer it to an autosampler vial, and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining by comparing the peak area to the peak area of the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
Plot the % remaining of this compound against time to visualize the degradation profile.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting common issues with this compound.
References
Technical Support Center: Overcoming Resistance to CH 275
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cellular resistance to the novel Kinase X (KX) inhibitor, CH 275.
Frequently Asked Questions (FAQs)
Q1: My cell line, previously sensitive to this compound, is now showing reduced response. How can I confirm that it has developed resistance?
A1: The first step is to quantify the shift in drug sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the original, parental (sensitive) cell line. A significant increase in the IC50 value, typically 3-fold or greater, is a strong indicator of acquired resistance.
Q2: I have confirmed resistance to this compound in my cell line. What are the common molecular mechanisms that could be responsible?
A2: Resistance to targeted therapies like this compound, a tyrosine kinase inhibitor (TKI), can arise from several mechanisms. The most prevalent are:
-
On-target secondary mutations: The emergence of new mutations in the Kinase X (KX) kinase domain can physically obstruct this compound from binding to its target. A common example in other TKIs is the "gatekeeper" mutation.[1][2][3]
-
Bypass signaling pathway activation: Cancer cells can adapt by activating alternative signaling pathways to circumvent their reliance on the KX-Y-Z pathway.[4][5][6] Frequently observed activated pathways include those mediated by receptor tyrosine kinases like MET, EGFR, AXL, and IGF-1R.[6][7][8]
-
Target overexpression: A significant increase in the expression of the KX protein can effectively dilute the inhibitory effect of this compound, requiring higher concentrations of the drug to achieve the same level of inhibition.[2][3]
Q3: What experimental approaches can I use to identify the specific mechanism of resistance in my this compound-resistant cells?
A3: A multi-pronged approach using a combination of molecular biology techniques is recommended to pinpoint the resistance mechanism:
-
Sanger or Next-Generation Sequencing (NGS): Sequencing the kinase domain of KX in your resistant cells is the most direct way to identify any potential secondary mutations that could interfere with this compound binding.[9]
-
Western Blotting: This technique is crucial for analyzing the protein expression and phosphorylation status of key components. You should probe for total and phosphorylated levels of KX, downstream effectors (like Y and Z), and key proteins in potential bypass pathways (e.g., p-MET, p-EGFR, p-AKT).
-
Quantitative PCR (qPCR) or RNA-Sequencing: These methods allow you to assess the mRNA expression levels of KX to determine if target overexpression is a contributing factor.
Q4: I've identified activation of the MET signaling pathway as the resistance mechanism. What is the best strategy to overcome this?
A4: When resistance is mediated by the activation of a bypass pathway like MET, a logical and frequently successful strategy is the use of combination therapy. Co-administering this compound with a selective MET inhibitor can simultaneously block both the primary target pathway and the escape route, often restoring sensitivity and leading to a more durable response.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Resistance Confirmation Assays
-
Possible Cause: Cell passage number variability. Cells at very high or low passage numbers can exhibit altered growth rates and drug sensitivity.
-
Troubleshooting Step: Ensure that both parental and resistant cell lines are used within a consistent and narrow range of passage numbers for all experiments. Thaw fresh aliquots of both cell lines if passage numbers are too high.
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Use a consistent seeding density for all wells and plates. Perform a cell count immediately before plating to ensure accuracy.
-
Possible Cause: Instability of this compound in culture media.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a stock solution for every experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Issue 2: No Secondary Mutations Detected in KX Sequencing
-
Possible Cause: Resistance is not mediated by on-target mutations.
-
Troubleshooting Step: Shift focus to off-target mechanisms. Use Western blotting to screen for the activation of common bypass signaling pathways (e.g., MET, EGFR, AXL, PI3K/AKT).
-
Possible Cause: The mutation is present in a small subclone of cells.
-
Troubleshooting Step: If using Sanger sequencing, which may miss low-frequency mutations, consider using a more sensitive method like Next-Generation Sequencing (NGS) to identify mutations in smaller cell populations.
-
Possible Cause: Target overexpression.
-
Troubleshooting Step: Perform qPCR or Western blot to compare the mRNA and protein expression levels of KX in resistant versus parental cells.
Data Presentation
Table 1: Characterization of this compound-Resistant Cell Line (RES-275)
| Cell Line | IC50 of this compound (nM) | Fold Resistance | KX (T790M) Mutation | p-MET (Y1234/1235) Level (Relative to Parental) |
| Parental | 15 ± 2.5 | 1x | Not Detected | 1.0 |
| RES-275 | 210 ± 15.8 | 14x | Not Detected | 4.2 ± 0.5 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Combination Therapy on this compound-Resistant Cells
| Treatment | Cell Viability (% of Control) |
| This compound (200 nM) | 85 ± 5.1 |
| MET Inhibitor (50 nM) | 78 ± 4.3 |
| This compound (200 nM) + MET Inhibitor (50 nM) | 22 ± 3.9 |
Data are presented as mean ± standard deviation for the RES-275 cell line.
Experimental Protocols
Protocol 1: Generation of Resistant Cell Lines
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Dose Escalation: Continuously expose the cells to this compound, starting at a concentration equal to the IC50.[10]
-
Stepwise Increase: Once the cells resume a normal proliferation rate, incrementally increase the concentration of this compound.[10][11] This process is typically carried out over several months.
-
Isolation: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20x the initial IC50), isolate and expand the resistant population.
-
Characterization: Regularly confirm the resistant phenotype by performing cell viability assays and comparing the IC50 to the parental line.
Protocol 2: Western Blot for Pathway Activation
-
Cell Lysis: Treat parental and resistant cells with or without this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-p-KX, anti-total-KX, anti-p-MET, anti-total-MET, anti-GAPDH) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphoprotein signal to the total protein signal. Normalize all values to a loading control (e.g., GAPDH).
Mandatory Visualizations
Caption: The hypothetical KX-Y-Z signaling pathway targeted by the inhibitor this compound.
Caption: Common mechanisms of acquired cellular resistance to this compound treatment.
Caption: A logical workflow for troubleshooting and identifying this compound resistance.
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 7. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Clonal evolution in tyrosine kinase inhibitor-resistance: lessons from in vitro-models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling acquired TKI resistance and effective combination therapeutic strategies in murine RET+ lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining CH 275 Experimental Design for Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with CH 275, a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR) and downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain. This prevents autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby inhibiting the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. This ultimately leads to reduced cell proliferation, survival, and tumor growth in EGFR-dependent cancer cells.[1][2]
Q2: How do I select the appropriate cell line for my this compound experiments?
A2: The choice of cell line is critical for obtaining meaningful results. For on-target efficacy studies, use cell lines with known activating EGFR mutations (e.g., PC-9, HCC827) which are sensitive to EGFR inhibitors.[3][4] As a negative control, a cell line lacking EGFR expression or with wild-type EGFR (e.g., A549) can be used to assess off-target effects.[4][5] It is also important to consider the presence of resistance mutations, such as T790M, which can confer resistance to first-generation EGFR inhibitors.[3][4]
Q3: What are the common causes of inconsistent results between experiments?
A3: Inconsistent results can arise from several factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can all impact cellular response.[5]
-
Inhibitor Preparation and Storage: Improper storage of this compound stock solutions (e.g., repeated freeze-thaw cycles) or inaccurate dilutions can lead to variability in the effective concentration.[5]
-
Assay Performance: Differences in incubation times, reagent quality, and instrumentation can introduce variability.
Q4: How can I minimize off-target effects of this compound?
A4: While this compound is designed to be a specific EGFR inhibitor, off-target effects can occur, especially at higher concentrations.[5] To minimize these:
-
Determine the IC50: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for EGFR inhibition in your specific cell line.[5]
-
Use Appropriate Concentrations: Work at concentrations at or near the IC50 for on-target effects. Significantly higher concentrations increase the likelihood of inhibiting other kinases.[5]
-
Perform Control Experiments: Use a control cell line lacking the target to differentiate on-target from off-target effects.[5]
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Contamination (e.g., mycoplasma). | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Regularly test cell cultures for contamination. |
| No inhibition of downstream signaling (e.g., p-ERK) in a known EGFR-positive cell line. | 1. The cell line may have a resistance mutation in EGFR (e.g., T790M).2. The inhibitor may be degraded or inactive.3. The signaling pathway may be constitutively activated downstream of EGFR. | 1. Sequence the EGFR gene in your cell line to confirm its mutation status.2. Test the activity of this compound in a well-characterized sensitive cell line as a positive control.3. Investigate for mutations in downstream components like KRAS or BRAF. |
| Unexpected cell morphology changes or toxicity. | 1. Off-target effects of this compound.2. Solvent (e.g., DMSO) toxicity at high concentrations. | 1. Perform a kinome scan to identify potential off-target kinases.2. Ensure the final solvent concentration is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.5%). |
Data Presentation
Table 1: IC50 Values of Representative EGFR Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 10 | 7 | 15 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 8 | 6.5-22.0 | 12 |
| H1975 | Non-Small Cell Lung Cancer | L858R + T790M | >10,000 | >10,000 | 5 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | >10,000 | >10,000 | >10,000 |
Data compiled from multiple sources for illustrative purposes.[3][6]
Table 2: Example Cell Viability Data for this compound in PC-9 Cells (MTT Assay)
| This compound Concentration (nM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.85 ± 0.05 | 68.0 |
| 50 | 0.63 ± 0.04 | 50.4 |
| 100 | 0.45 ± 0.03 | 36.0 |
| 500 | 0.21 ± 0.02 | 16.8 |
| 1000 | 0.15 ± 0.02 | 12.0 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]
Western Blotting for Phospho-ERK
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phospho-ERK signal to total ERK and the loading control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Selectivity of CH 275 for the Somatostatin Receptor Subtype 1 (sst1)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of CH 275 for the somatostatin receptor subtype 1 (sst1). For researchers and professionals in drug development, understanding the precise interaction of a compound with its intended target is paramount. This document objectively compares the performance of this compound with other relevant compounds, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Comparative Selectivity Profile of Somatostatin Receptor Ligands
The selectivity of this compound for sst1 has been quantitatively evaluated and compared with other somatostatin analogs. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of these compounds across the five human somatostatin receptor subtypes. Lower values indicate higher affinity and potency.
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
| This compound (Ki, nM) | 52 [1] | >10,000 | - | - | >10,000 |
| This compound (IC50, nM) | 30.9 [1] | >10,000[1] | 345[1] | >1,000[1] | >10,000[1] |
| Somatostatin-14 (IC50, nM) | - | - | - | - | - |
| Octreotide (Affinity) | No Affinity[2] | High Affinity[2] | Intermediate Affinity[2] | - | High Affinity[2] |
| BIM-23926 | sst1-selective | - | - | - | - |
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and reproducible experimental methods. The two primary assays used to characterize ligands like this compound are the radioligand binding assay and the functional cAMP accumulation assay.
Radioligand Binding Assay for Ki Determination
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound, which reflects its binding affinity for the receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., 125I-Somatostatin-14).
-
Test compound (this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional cAMP Accumulation Assay for IC50 Determination
This assay measures the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase activity, which is a hallmark of sst1 signaling.
Objective: To determine the concentration of an agonist (this compound) that produces 50% of its maximal inhibitory effect (IC50) on cAMP production.
Materials:
-
Intact cells expressing the somatostatin receptor subtype of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound) at various concentrations.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere and grow.
-
Pre-treatment: Incubate the cells with various concentrations of the test compound (this compound) for a short period.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate the production of cyclic AMP (cAMP).
-
Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in the forskolin-stimulated cAMP levels.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and the experimental logic, the following diagrams are provided.
Caption: sst1 Receptor Signaling Pathway.
References
CH 275: A Comparative Guide to its Cross-Reactivity with Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of CH 275, a synthetic peptide analog of somatostatin, across the five human somatostatin receptor (sst) subtypes. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs and to provide a comparative context against other somatostatin analogs.
Binding Affinity Profile of this compound
This compound is a potent and selective agonist for the somatostatin receptor subtype 1 (sst1).[1] Its binding affinity for sst1 is significantly higher than for the other four subtypes (sst2, sst3, sst4, and sst5). The following table summarizes the quantitative data on the binding affinity of this compound to each of the human somatostatin receptors.
| Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) |
| sst1 | 52 | 30.9 |
| sst2 | >10,000 | >10,000 |
| sst3 | - | 345 |
| sst4 | - | >1,000 |
| sst5 | >10,000 | >10,000 |
Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) values are critical metrics for assessing the binding affinity of a ligand to a receptor. A lower value indicates a higher binding affinity.[1]
Somatostatin Receptor Signaling Pathway
Somatostatin receptors are members of the G-protein coupled receptor (GPCR) superfamily.[2] Upon activation by an agonist like this compound, these receptors primarily couple to inhibitory G-proteins (Gαi/o). This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to the various physiological effects of somatostatin.
Caption: Somatostatin receptor signaling cascade initiated by agonist binding.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay Protocol
This protocol outlines the steps to determine the binding affinity of a test compound (e.g., this compound) for a specific somatostatin receptor subtype.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).
-
Test Compound: this compound or other unlabeled competing ligands.
-
Binding Buffer: Typically 50 mM HEPES or Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold binding buffer.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: To separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
2. Experimental Procedure:
-
Plate Setup: In a 96-well plate, add a fixed amount of cell membranes expressing the target sst receptor subtype to each well.
-
Addition of Competitor: Add varying concentrations of the unlabeled test compound (this compound) to the wells. For determining total binding, add binding buffer instead of the competitor. For determining non-specific binding, add a high concentration of a known saturating unlabeled ligand.
-
Addition of Radioligand: Add a fixed, low concentration (typically at or below the Kd) of the radioligand to all wells.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to obtain the specific binding for each concentration of the test compound.
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
References
Validating the Therapeutic Potential of MS-275 (CH 275) in Alzheimer's Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor MS-275 (also known as Entinostat or CH 275) with other HDAC inhibitors, focusing on their therapeutic potential in preclinical models of Alzheimer's disease (AD). The information presented is supported by experimental data to aid in the evaluation of MS-275 as a potential therapeutic candidate.
Executive Summary
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline. Histone deacetylase (HDAC) inhibitors have emerged as a promising therapeutic avenue due to their role in regulating gene expression and their potential to mitigate neuroinflammation and Aβ pathology. This guide focuses on MS-275, an HDAC inhibitor that has shown promise in preclinical AD models. We compare its performance with other HDAC inhibitors, Sodium Butyrate and Vorinostat (SAHA), based on available experimental data.
Data Presentation: Comparative Efficacy of HDAC Inhibitors in Alzheimer's Disease Models
The following tables summarize the quantitative data from preclinical studies on MS-275 and selected alternative HDAC inhibitors.
| Drug | Mouse Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| MS-275 | APP/PS1 | β-Amyloid Deposition | Ameliorated Aβ deposition (specific percentage reduction not detailed in the abstract) | [1] |
| Neuroinflammation (Microglial Activation) | Significantly ameliorated microglial activation | [1] | ||
| Cognitive/Behavioral Improvement | Improved nesting behavior | [1] | ||
| Sodium Butyrate | 5xFAD | β-Amyloid Levels | 40% reduction in brain Aβ levels | [2][3][4] |
| Cognitive/Behavioral Improvement | 25% increase in fear response in both cued and contextual testing | [2][3] | ||
| Vorinostat (SAHA) | Tg2576 (in combination with Tadalafil) | β-Amyloid Levels | Reduced beta-amyloid levels | [5] |
| Cognitive/Behavioral Improvement | Improved hippocampal memory | [5] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of MS-275 in Alzheimer's Disease
Histone deacetylase inhibitors, including MS-275, are believed to exert their therapeutic effects in Alzheimer's disease through multiple mechanisms. One key pathway involves the inhibition of HDACs, leading to increased histone acetylation. This epigenetic modification can alter gene expression, promoting the transcription of genes involved in synaptic plasticity and neuroprotection. Furthermore, HDAC inhibitors have been shown to modulate neuroinflammatory processes. In the context of AD, amyloid-beta peptides can activate the NF-κB signaling pathway in microglia, leading to the production of pro-inflammatory cytokines. MS-275 is thought to interfere with this pathway, thereby reducing neuroinflammation.
Caption: Proposed mechanism of MS-275 in Alzheimer's disease.
Experimental Workflow: In Vivo Efficacy Testing in APP/PS1 Mice
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a therapeutic agent like MS-275 in a transgenic mouse model of Alzheimer's disease.
References
- 1. The Nest Building Test in Mice for Assessment of General Well-Being - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Butyrate Reduces Brain Amyloid-β Levels and Improves Cognitive Memory Performance in an Alzheimer's Disease Transgenic Mouse Model at an Early Disease Stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. alzdiscovery.org [alzdiscovery.org]
Independent Verification of MS-275 (Entinostat) Research Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor MS-275 (Entinostat) with other well-established HDAC inhibitors, Vorinostat (SAHA) and Romidepsin. The information presented is supported by experimental data from publicly available research.
Comparative Analysis of HDAC Inhibitor Potency
The efficacy of HDAC inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological process by 50%. Lower IC50 values indicate greater potency.
In Vitro HDAC Isoform Inhibition
The following table summarizes the IC50 values of MS-275, Vorinostat, and Romidepsin against various HDAC isoforms in cell-free assays. MS-275 demonstrates selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3)[1][2][3]. In contrast, Vorinostat is a pan-HDAC inhibitor, showing activity against a broader range of HDACs[4], while Romidepsin is a potent inhibitor of HDAC1 and HDAC2[5][6].
| HDAC Isoform | MS-275 (Entinostat) IC50 (nM) | Vorinostat (SAHA) IC50 (nM) | Romidepsin IC50 (nM) |
| HDAC1 | 243 - 510[1][3][7] | ~10[8] | 36[5][6] |
| HDAC2 | 453[1][2][3] | - | 47[5][6] |
| HDAC3 | 248 - 8000[1][9] | ~20 | - |
| HDAC4 | >10,000[2][7] | - | 510[6] |
| HDAC6 | >10,000[2][7] | - | 14,000[5] |
| HDAC8 | >100,000[9] | - | - |
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of these inhibitors have been evaluated in various cancer cell lines. The IC50 values for cell growth inhibition are presented below.
| Cell Line | Cancer Type | MS-275 (Entinostat) IC50 | Vorinostat (SAHA) IC50 | Romidepsin IC50 |
| A2780 | Ovarian Carcinoma | 41.5 nM - 3000 nM[1][7] | - | - |
| K562 | Chronic Myelogenous Leukemia | 589 nM[10] | - | 8.36 nM[5] |
| HL-60 | Promyelocytic Leukemia | 212 nM[10] | - | - |
| U937 | Histiocytic Lymphoma | - | - | 5.92 nM[5] |
| Hut-78 | Cutaneous T-cell Lymphoma | - | - | 0.038 - 6.36 nM[11] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | - | - | 0.44 - 3.87 nM[11] |
| MCF-7 | Breast Adenocarcinoma | - | 685 nM[12] | - |
| A549 | Lung Carcinoma | - | 1640 nM[12] | - |
Note: IC50 values can vary between studies due to different experimental conditions.
Signaling Pathways and Experimental Workflows
Mechanism of Action of HDAC Inhibitors
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. HDAC inhibitors block this process, leading to hyperacetylation of histones and a more open chromatin structure, which in turn allows for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.[13] HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in key cellular processes.[14]
Caption: Mechanism of action of MS-275 and other HDAC inhibitors.
Typical Experimental Workflow for Evaluating HDAC Inhibitors
The following diagram illustrates a standard workflow for assessing the efficacy of an HDAC inhibitor like MS-275.
Caption: A typical experimental workflow for evaluating HDAC inhibitors.
Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol is a general method for measuring HDAC activity in cell lysates.
1. Materials:
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Cell lysis buffer
-
Developer solution (containing a protease like trypsin)
-
HDAC inhibitor (e.g., Trichostatin A) for positive control
-
96-well black microplate
-
Fluorometer
2. Procedure:
-
Culture and treat cells with the HDAC inhibitor of interest.
-
Prepare nuclear or whole-cell extracts using an appropriate lysis buffer.
-
Determine protein concentration of the lysates.
-
In a 96-well plate, add the cell lysate, HDAC assay buffer, and the fluorometric substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release a fluorescent molecule.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 390 nm excitation and 460 nm emission).
-
Calculate HDAC activity relative to untreated controls.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
1. Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
HDAC inhibitor (MS-275)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear microplate
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the HDAC inhibitor and a vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Western Blot for Histone Acetylation
This protocol is used to detect the levels of acetylated histones in cells treated with HDAC inhibitors.
1. Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Separate proteins from cell lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the acetylated histone.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total histone protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Entinostat (MS275) | class I HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 3. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 4. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pnas.org [pnas.org]
- 11. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of CH 275 (MS-275) and Other Therapeutic Strategies on Amyloid-Beta Plaque Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the histone deacetylase (HDAC) inhibitor MS-275 (also referred to as Entinostat, and potentially CH 275) in reducing amyloid-beta (Aβ) plaque burden, benchmarked against other leading therapeutic strategies for Alzheimer's disease. The following sections present quantitative data from key preclinical and clinical studies, detailed experimental methodologies, and visual representations of mechanisms and workflows to facilitate a comprehensive understanding of the current landscape of Aβ-targeting therapies.
Quantitative Comparison of Aβ Plaque Reduction
The following tables summarize the quantitative effects of MS-275 and other prominent Alzheimer's disease treatments on Aβ plaque levels. It is important to note that direct comparison is challenging due to variations in experimental models (preclinical vs. clinical), methodologies for Aβ quantification, and treatment durations.
Table 1: Preclinical Data on Aβ Plaque Reduction
| Treatment Class | Compound | Animal Model | Treatment Duration | Aβ Plaque Reduction | Key Findings & Citations |
| Histone Deacetylase Inhibitor | MS-275 (Entinostat) | APP/PS1 Transgenic Mice | 10 days | Significant amelioration of β-amyloid deposition | Oral administration also reduced microglial activation and improved nesting behavior.[1] |
| BACE1 Inhibitor | Verubecestat (MK-8931) | Tg2576-AβPPswe Mice (aged 18-22 months) | 12 weeks | >90% reduction in plasma and CSF Aβ40 and Aβ42; Significant suppression of brain Aβ40, Aβ42, and Thioflavin S positive plaque load | Reduced Aβ levels without exacerbating microhemorrhage.[2][3][4] |
| Gamma-Secretase Modulator | JNJ-40418677 | Tg2576 Mice (6 to 13 months of age) | 7 months | Dose-dependent reduction in brain Aβ levels, plaque area, and plaque number | Selectively decreased Aβ42 production without inhibiting Notch processing.[5][6][7] |
Table 2: Clinical Trial Data on Aβ Plaque Reduction
| Treatment Class | Drug Name (Brand Name) | Clinical Trial | Patient Population | Treatment Duration | Aβ Plaque Reduction (measured by PET) | Key Findings & Citations |
| Monoclonal Antibody | Aducanumab (Aduhelm) | EMERGE & ENGAGE (Phase 3) | Early Alzheimer's Disease | 78 weeks | High-dose aducanumab reduced PET SUVR by 0.272 and 0.238 in the EMERGE and ENGAGE trials, respectively (P < 0.001).[8][9] | Showed a reduction in brain Aβ plaques.[9][10] |
| Monoclonal Antibody | Lecanemab (Leqembi) | Clarity AD (Phase 3) | Early Alzheimer's Disease | 18 months | Reduced clinical decline on CDR-SB by 27% compared to placebo.[11][12][13][14] | Demonstrated a reduction in amyloid markers.[14] |
| Monoclonal Antibody | Donanemab | TRAILBLAZER-ALZ 4 (Phase 3) | Early Symptomatic Alzheimer's Disease | 6 months | 37.9% of participants achieved amyloid clearance (≤ 24.1 Centiloids) compared to 1.6% on aducanumab (P < 0.001). Percent change in brain amyloid levels was –65.2% for donanemab vs. –17% for aducanumab (P < 0.001).[15][16] | Demonstrated superiority over aducanumab in amyloid plaque clearance at 6 months.[15][16] |
| BACE1 Inhibitor | Verubecestat | Phase 3 | Mild-to-Moderate Alzheimer's Disease | 18 months | Slight reduction of β-amyloid burden below baseline by 2–4% | Failed to rescue cognitive decline.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited in the comparison tables.
MS-275 in APP/PS1 Transgenic Mice
-
Animal Model: Transgenic APP/PS1 mice, which co-express the KM670/671NL Swedish mutation of human amyloid precursor protein (APP) and the L166P mutation of human presenilin 1 (PS1), leading to age-dependent accumulation of Aβ plaques.
-
Treatment: MS-275 was orally administered by gavage to the mice.
-
Duration: The treatment was carried out for 10 consecutive days.
-
Aβ Quantification: Post-treatment, brain tissues (cortex and hippocampus) were collected. β-amyloid deposition was assessed using immunohistochemistry with specific antibodies against Aβ. The quantification of plaque burden was likely performed using image analysis software to measure the percentage of area occupied by plaques.
-
Behavioral Assessment: Nesting behavior was evaluated as a measure of affiliative/social behavior.
Monoclonal Antibody Clinical Trials (General Protocol)
-
Patient Population: Individuals with early-stage Alzheimer's disease, typically with mild cognitive impairment or mild dementia, and confirmed amyloid pathology via PET imaging or cerebrospinal fluid (CSF) analysis.
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Intervention: Intravenous infusions of the monoclonal antibody (e.g., aducanumab, lecanemab, donanemab) at specified doses and intervals (e.g., monthly).
-
Primary Endpoints: Change from baseline in cognitive and functional scales such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB).
-
Biomarker Endpoints: Change in brain amyloid plaque burden as measured by Positron Emission Tomography (PET) using amyloid-targeting radiotracers. The results are often quantified in Centiloids, a standardized scale for amyloid PET imaging.
-
Safety Monitoring: Close monitoring for adverse events, with a particular focus on Amyloid-Related Imaging Abnormalities (ARIA).
BACE1 Inhibitor and Gamma-Secretase Modulator Studies (General Protocol)
-
Models: Both preclinical studies in transgenic mouse models of Alzheimer's and clinical trials in human patients have been conducted.
-
Administration: Typically oral administration of the inhibitor or modulator.
-
Endpoints in Preclinical Studies: Measurement of Aβ40 and Aβ42 levels in brain homogenates and CSF using techniques like ELISA. Histological analysis of brain tissue to quantify amyloid plaque load.
-
Endpoints in Clinical Trials: Measurement of Aβ levels in CSF and plasma. Assessment of cognitive and functional outcomes. Amyloid PET imaging to assess changes in brain plaque burden.
Visualizing the Science: Diagrams of Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of MS-275 in reducing Aβ plaque.
Caption: General experimental workflow for assessing Aβ plaque reduction.
Caption: Comparison of therapeutic strategies targeting Aβ plaque.
References
- 1. Screening Techniques for Drug Discovery in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Strategies Targeting Amyloid-β in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechdaily.com [scitechdaily.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid-β Peptide (Aβ) Neurotoxicity Is Modulated by the Rate of Peptide Aggregation: Aβ Dimers and Trimers Correlate with Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Measurement of Plaque Burden in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Frontiers | Plaque-Associated Oligomeric Amyloid-Beta Drives Early Synaptotoxicity in APP/PS1 Mice Hippocampus: Ultrastructural Pathology Analysis [frontiersin.org]
- 12. Treatment Strategies Targeting Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Potential Therapeutic Strategies for Alzheimer's Disease Targeting or Beyond β-Amyloid: Insights from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emrespublisher.com [emrespublisher.com]
literature review of CH 275 efficacy and safety
A Comprehensive Review of Entinostat (MS-275): Efficacy, Safety, and Therapeutic Potential
An in-depth analysis of the class I histone deacetylase inhibitor, Entinostat (MS-275), reveals a promising anti-cancer agent with a manageable safety profile. This review synthesizes preclinical and clinical data to compare its efficacy and safety against other histone deacetylase (HDAC) inhibitors and outlines its mechanism of action and key experimental protocols.
Entinostat (also known as MS-275 or SNDX-275) is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, Entinostat alters gene expression, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells.[2] This targeted mechanism of action has demonstrated significant anti-tumor activity in both preclinical models and clinical trials across a range of solid and hematologic malignancies.[3][4]
Comparative Efficacy of Entinostat
Entinostat has shown considerable efficacy both as a monotherapy and in combination with other anti-cancer agents. Its ability to sensitize tumor cells to other treatments makes it a valuable component of combination therapies.
Table 1: In Vitro Efficacy of Entinostat (MS-275) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| A2780 | Ovarian Cancer | 41.5 nM - 4.71 µM | [5] |
| Calu-3 | Lung Cancer | 41.5 nM - 4.71 µM | [5] |
| HL-60 | Leukemia | 41.5 nM - 4.71 µM | [5] |
| K562 | Leukemia | 41.5 nM - 4.71 µM | [5] |
| HT-29 | Colon Cancer | 41.5 nM - 4.71 µM | [5] |
| MOLM13 | Acute Myeloid Leukemia | < 1 µM | [6] |
| MV4-11 | Biphenotypic Leukemia | < 1 µM | [6] |
Table 2: Comparison of Efficacy of Entinostat with Other HDAC Inhibitors in Metastatic Breast Cancer (Meta-analysis)
| Treatment Regimen | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |
| HDACi + Endocrine Therapy | 11.52% | 38.82% | HR: 0.761 | HR: 0.849 | [7][8] |
| Placebo + Endocrine Therapy | 6.67% | 30.58% | - | - | [7][8] |
HR = Hazard Ratio. A Hazard Ratio of less than 1 indicates a reduction in the risk of the event (e.g., progression or death).
In a Phase 3 trial for hormone receptor-positive advanced breast cancer, the combination of Entinostat with exemestane significantly improved progression-free survival (PFS) compared to exemestane alone (6.32 months vs. 3.72 months).[9] Furthermore, preclinical studies have demonstrated synergistic anti-tumor effects when Entinostat is combined with chemotherapy agents like cisplatin, carboplatin, and etoposide in small cell lung cancer models.[10][11] It has also shown synergy with CDK4/6 inhibitors, such as palbociclib, in ER-positive and triple-negative breast cancer.[12]
Safety and Tolerability Profile
Entinostat generally exhibits a manageable safety profile, with the most common adverse events being hematologic and gastrointestinal.
Table 3: Common Adverse Events Associated with Entinostat (MS-275)
| Adverse Event | Grade 3/4 Incidence (in combination with Exemestane) | Reference |
| Neutropenia | 31.6% - 43.8% | [9][13] |
| Thrombocytopenia | 8.5% - 15.8% | [9][13] |
| Anemia | 9.5% | [13] |
| Fatigue | 9.5% | [13] |
| Nausea | Common, grade 3/4 less frequent | [14] |
| Vomiting | Common, grade 3/4 less frequent | [14] |
| Diarrhea | Common, grade 3/4 less frequent | [14] |
Dose-limiting toxicities observed in early clinical trials included hypophosphatemia, hyponatremia, and hypoalbuminemia.[15] Regular monitoring of blood counts is recommended during treatment.[14] While direct comparative safety data with other HDAC inhibitors in a single trial is limited, meta-analyses suggest that while HDAC inhibitors as a class increase toxicity compared to placebo, the side effects are generally manageable.[7][8]
Mechanism of Action and Signaling Pathways
Entinostat's primary mechanism is the inhibition of class I HDAC enzymes, leading to the accumulation of acetylated histones. This results in a more open chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, apoptosis, and differentiation.
Key signaling pathways and cellular processes affected by Entinostat include:
-
Cell Cycle Regulation: Entinostat induces the accumulation of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor, leading to G1 cell cycle arrest.[5]
-
Apoptosis Induction: It can downregulate anti-apoptotic proteins like c-FLIP and sensitize cancer cells to FasL-induced cell death.[4] In some leukemia cells, it also decreases the expression of Mcl-1 and XIAP.[5]
-
DNA Damage Repair: In small cell lung cancer, Entinostat has been shown to decrease base excision repair, enhancing the efficacy of DNA-damaging chemotherapies.[10]
-
Protein Degradation: Entinostat can induce the acetylation of heat shock protein 90 (HSP90), leading to the ubiquitination and subsequent degradation of client proteins like FLT3 in acute myeloid leukemia.[6]
-
Immunomodulation: Entinostat can enhance anti-tumor immunity by inhibiting myeloid-derived suppressor cells (MDSCs) and has shown synergy with immune checkpoint inhibitors like anti-PD-1 antibodies.[16][17]
Caption: Mechanism of action of Entinostat leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Entinostat.
Cell Viability Assay To determine the half-maximal inhibitory concentration (IC50) of Entinostat, cancer cells are seeded in 96-well plates and treated with graded concentrations of the drug for 72 hours. Cell viability is then assessed using a neutral red uptake assay. The absorbance is measured at 540 nm, and IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration.[5]
Caption: Workflow for determining the IC50 of Entinostat using a cell viability assay.
In Vivo Tumor Xenograft Study Human tumor cells (e.g., A2780, HT-29) are injected subcutaneously into the flank of nude mice. Once tumors are established, mice are treated orally with Entinostat (e.g., at doses of 12.3, 24.5, and 49 mg/kg) daily for 5 days a week for 4 weeks. Tumor growth is monitored regularly, and at the end of the study, tumors are excised and weighed to assess the anti-tumor activity of the drug.[5]
Pharmacokinetic Analysis Blood samples from patients are collected at various time points before and after oral administration of Entinostat. Plasma concentrations of the drug are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters such as peak serum concentration (Cmax), time to maximal concentration (Tmax), and area under the curve (AUC) are then calculated to assess the drug's absorption, distribution, metabolism, and excretion.[13][18]
Caption: Workflow for conducting a pharmacokinetic analysis of Entinostat in patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety Profile of Histone Deacetylase Inhibitors for Metastatic Breast Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy and Safety Profile of Histone Deacetylase Inhibitors for Metastatic Breast Cancer: A Meta-Analysis [frontiersin.org]
- 9. Entinostat, a class I selective histone deacetylase inhibitor, plus exemestane for Chinese patients with hormone receptor-positive advanced breast cancer: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Synergistic Antitumor Activity of Entinostat (MS-275) in Combination with Palbociclib (PD 0332991) in ER-Positive and TN Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 13. Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is Entinostat used for? [synapse.patsnap.com]
- 15. Phase I trial of MS-275, a histone deacetylase inhibitor, administered weekly in refractory solid tumors and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ir.syndax.com [ir.syndax.com]
- 17. MS275 induces tumor immunosuppression by upregulating PD-L1 and enhances the efficacy of anti-PD-1 immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 1 and pharmacologic study of MS-275, a histone deacetylase inhibitor, in adults with refractory and relapsed acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of "CH 275": A Comparative Guide to a Somatostatin Agonist and an HDAC Inhibitor
In the landscape of pharmacological research, precision in nomenclature is paramount. The designation "CH 275" can refer to two distinct molecules with vastly different mechanisms of action and therapeutic targets: a selective somatostatin receptor 1 (sst1) agonist and the histone deacetylase (HDAC) inhibitor MS-275 (Entinostat). This guide provides a comprehensive comparison of the in vitro and in vivo findings for both compounds, tailored for researchers, scientists, and drug development professionals.
Part 1: this compound - The Selective Somatostatin Receptor 1 (sst1) Agonist
This compound is a peptide analog of somatostatin that exhibits high selectivity for the somatostatin receptor 1 (sst1). Its primary therapeutic potential is being explored in the context of neurodegenerative diseases, particularly Alzheimer's disease.
Data Presentation: A Comparative Summary of In Vitro and In Vivo Results
| Parameter | In Vitro Results | In Vivo Results | Reference |
| Binding Affinity (Ki) | 52 nM for human sst1 | Not Applicable | [1] |
| Functional Activity (IC50) | 30.9 nM for human sst1 | Not Applicable | [1] |
| Receptor Selectivity | sst1 > sst3 (345 nM) >> sst2, sst4, sst5 (>1 µM) | Not Applicable | [1] |
| Mechanism of Action | Activates neprilysin activity in primary neuron-based cell culture. | Increases neprilysin expression in the hippocampus of AppNL-G-F mice. | [1] |
| Therapeutic Effect | Not Applicable | Reduces Aβ plaque load in the hippocampus of AppNL-G-F mice. | [1] |
Experimental Protocols
In Vitro Neprilysin Activity Assay:
-
Cell Culture: A mixture of wild-type hippocampal, cortical, and striatal neurons are cultured in a primary neuron-based cell culture system.
-
Treatment: Neurons are treated with 100 nM this compound. A control group treated with cyclo-SRIF is also included to confirm complete activation.
-
Neprilysin Activity Measurement: Neprilysin activity in the cell lysates is measured using a commercially available neprilysin activity assay kit, which typically involves a fluorogenic substrate.
-
Data Analysis: The fluorescence intensity is measured over time, and the rate of substrate cleavage is calculated to determine neprilysin activity. Results are normalized to the total protein concentration of the cell lysate.
In Vivo Alzheimer's Disease Mouse Model Study:
-
Animal Model: 2-month-old AppNL-G-F mice, which begin to exhibit Aβ plaques at this age, are used.
-
Drug Administration: this compound (56 µM) is administered directly into the Lacunosum molecular layer (Lmol) of the hippocampus via an osmotic pump for four months.
-
Tissue Collection and Analysis: After the treatment period, the mice are euthanized, and their brains are harvested. The hippocampus is dissected for analysis.
-
Neprilysin Expression: Neprilysin expression levels in hippocampal lysates are determined by Western blotting using a specific anti-neprilysin antibody.
-
Aβ Plaque Load: Aβ plaque load in the hippocampus is quantified by immunohistochemistry using an anti-Aβ antibody, followed by image analysis to calculate the percentage of the area covered by plaques.
-
Toxicity Assessment: General health and any potential toxic side effects are monitored throughout the study.
Signaling Pathway and Experimental Workflow
The activation of sst1 by this compound is believed to trigger a signaling cascade that leads to the upregulation of neprilysin, an enzyme that degrades amyloid-beta peptides.
Caption: this compound signaling pathway leading to Aβ degradation.
Caption: Workflow for in vivo evaluation of this compound.
Part 2: MS-275 (Entinostat) - The Class I Histone Deacetylase (HDAC) Inhibitor
MS-275, also known as Entinostat or SNDX-275, is a benzamide derivative that selectively inhibits Class I histone deacetylases (HDACs). It has shown significant antitumor activity in a variety of cancer models.
Data Presentation: A Comparative Summary of In Vitro and In Vivo Results
| Parameter | In Vitro Results | In Vivo Results | Reference |
| Target | Class I HDACs (HDAC1, HDAC3) | Class I HDACs in tumor tissue | [2] |
| IC50 (HDAC1) | 0.51 µM (cell-free assay) | Not Applicable | [2] |
| IC50 (HDAC3) | 1.7 µM (cell-free assay) | Not Applicable | [2] |
| Cellular Effects | Induces p21WAF1/CIP1, G1 cell cycle arrest, apoptosis. | Inhibits tumor growth, induces histone hyperacetylation. | [2][3] |
| Antiproliferative Activity (IC50) | Varies by cell line (e.g., 0.10 µM in cSCC-MET4, 1.24 µM in cSCC-IC4) | Not Applicable | [2] |
| Therapeutic Effect | Not Applicable | Significant antitumor activity against various human tumor xenografts. Enhances radiosensitivity of xenografts. | [3][4] |
Experimental Protocols
In Vitro Cell Proliferation Assay ([³H]Thymidine Incorporation):
-
Cell Seeding: Cutaneous squamous cell carcinoma (cSCC) cells (e.g., cSCC-IC4, cSCC-MET4) are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Treatment: Cells are treated with various concentrations of MS-275 dissolved in DMSO (final DMSO concentration is kept constant, e.g., 0.5%).
-
Incubation: Cells are cultured for an additional 72 hours.
-
[³H]Thymidine Labeling: [³H]Thymidine is added to the culture medium 6 hours before harvesting.
-
Harvesting and Measurement: Cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: Radioactivity counts are normalized to vehicle-treated controls to determine the percentage of proliferation inhibition and calculate the IC50 value.[2]
In Vivo Tumor Xenograft Model:
-
Cell Implantation: Human tumor cells (e.g., DU145 prostate carcinoma) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with MS-275 (e.g., intraperitoneal injections of 6 mg/kg every 12 hours). A control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Histone Acetylation Analysis: At specified time points, tumors are harvested from a subset of mice, and histone hyperacetylation is assessed by Western blotting of tumor lysates using an antibody against acetylated histones (e.g., acetylated histone H4).[3][4]
-
Data Analysis: Tumor growth curves are plotted for each treatment group to evaluate the antitumor efficacy of MS-275.
Signaling Pathway and Experimental Workflow
MS-275 inhibits HDACs, leading to the accumulation of acetylated histones. This alters chromatin structure and gene expression, resulting in the upregulation of tumor suppressor genes like p21, which in turn leads to cell cycle arrest and apoptosis.
Caption: MS-275 mechanism of action via HDAC inhibition.
Caption: Workflow for in vivo xenograft studies with MS-275.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation into the use of histone deacetylase inhibitor MS-275 as a topical agent for the prevention and treatment of cutaneous squamous cell carcinoma in an SKH-1 hairless mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure for the Disposal of CH 275
Disclaimer: The following procedures are general guidelines for the safe disposal of laboratory chemical waste. The specific identity of "CH 275" is not recognized as a standard chemical identifier. It is imperative to identify the chemical and consult its Safety Data Sheet (SDS) before proceeding with any disposal protocol. This guide is intended for use by trained researchers, scientists, and drug development professionals.
Immediate Safety and Identification Protocol
The first and most critical step in the proper disposal of any chemical is its accurate identification and the assessment of its hazards. The disposal route is entirely dependent on the chemical's properties.
Experimental Protocol: Chemical Identification and Hazard Assessment
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the chemical's properties, hazards, and disposal requirements.[1][2][3] The manufacturer or supplier of the chemical is required to provide an SDS.[1][4]
-
Review Key Sections of the SDS: Pay close attention to the following sections for disposal-related information:
-
Section 2: Hazard(s) Identification: Provides information on physical, health, and environmental hazards.[3][5]
-
Section 7: Handling and Storage: Details safe handling practices and storage requirements, including incompatibilities.[3][5]
-
Section 8: Exposure Controls/Personal Protection: Specifies the necessary personal protective equipment (PPE).[3][5]
-
Section 9: Physical and Chemical Properties: Lists properties such as flammability, corrosivity, and reactivity.[3][5]
-
Section 13: Disposal Considerations: Provides guidance on proper disposal methods.[3][5]
-
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) office will have specific protocols for waste disposal that comply with local, state, and federal regulations.[6][7]
-
Labeling: If the container is not already labeled, immediately label it with "Caution: Unknown Chemical" and any known information. Once identified, the container must be labeled with the full chemical name and hazard pictograms.[6][7]
Quantitative Data Summary from the Safety Data Sheet
Once the SDS for this compound is obtained, summarize the key quantitative data in a structured format for quick reference. The following tables are templates to be filled in with information from the specific SDS.
Table 1: Physical and Chemical Properties
| Property | Value |
| Appearance | e.g., Colorless liquid |
| Odor | e.g., Pungent |
| pH | e.g., 2.5 (1% solution) |
| Boiling Point | e.g., 85°C (185°F) |
| Flash Point | e.g., 12°C (54°F) |
| Specific Gravity | e.g., 0.85 |
| Solubility in Water | e.g., Miscible |
Table 2: Hazard and Personal Protective Equipment (PPE) Requirements
| Hazard Classification | Required PPE |
| Flammability | e.g., Flammable liquid, Category 2 |
| Toxicity (Acute) | e.g., Oral, Dermal, Inhalation |
| Corrosivity | e.g., Skin corrosion, Category 1B |
| Reactivity | e.g., Reacts violently with water |
| Eye/Face Protection | e.g., Safety glasses with side shields, chemical goggles |
| Skin Protection | e.g., Chemically resistant gloves (specify material), lab coat |
| Respiratory Protection | e.g., Use in a chemical fume hood; respirator may be required for spills |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Chemical Waste Disposal Workflow.
Standard Operating Procedure for Chemical Waste Disposal
This procedure should be followed once "this compound" has been identified and its hazards are understood from the SDS.
Experimental Protocol: Segregation and Containerization of Chemical Waste
-
Personal Protective Equipment (PPE): Before handling any chemical waste, don the appropriate PPE as specified in Section 8 of the SDS. This typically includes safety glasses or goggles, a lab coat, and chemically resistant gloves.
-
Waste Segregation: Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[6][8] Common segregation categories include:
-
Container Selection:
-
Waste Accumulation:
-
Keep waste containers closed except when adding waste.
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
-
Labeling and Storage:
-
Disposal Request:
Empty Container Disposal:
-
A container that held a hazardous waste can be disposed of as regular trash only after it has been emptied of all contents that can be removed and is not an "acute hazardous waste".[11]
-
Containers of acute hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]
-
All labels must be defaced or removed from empty containers before disposal.[11]
References
- 1. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 2. ehs.com [ehs.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. vumc.org [vumc.org]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. usbioclean.com [usbioclean.com]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling CH 275
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of CH 275, a cyclic peptide agonist of somatostatin receptor 1 (SST1). The following procedural guidance is intended to ensure the safe use, storage, and disposal of this compound in a laboratory setting, thereby building a foundation of trust and safety in your research endeavors.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure and contamination. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required PPE |
| Routine Handling & Preparation of Solutions | - Safety glasses with side shields or chemical splash goggles- Nitrile or other chemical-resistant gloves- Laboratory coat |
| Handling of Lyophilized Powder | - All PPE for routine handling- A properly fitted N95 or higher-rated dust respirator to prevent inhalation |
| Large Spills | - Chemical splash goggles and a face shield- Chemical-resistant gloves and boots- A chemical-resistant apron or full-body suit- A self-contained breathing apparatus (SCBA) may be necessary depending on the spill volume and ventilation |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity and stability of this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the lyophilized powder.
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Prevent the formation of dust and aerosols.
-
As peptides can be hygroscopic, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to minimize moisture absorption.
Storage:
-
Lyophilized Powder: For long-term storage, keep the tightly sealed vial at -20°C or -80°C, protected from light.
-
Solutions: For short-term storage (up to one week), solutions can be stored at 4°C. For longer-term storage, aliquot the solution into single-use vials and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of in accordance with institutional and local environmental regulations.
-
Solid Waste: Collect unused lyophilized powder and any materials used for spill cleanup (e.g., absorbent pads) in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Pathway: Never dispose of this compound in the regular trash or down the sanitary sewer. Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound or other sst1 agonists.
Radioligand Binding Assay for SST1
This protocol is designed to determine the binding affinity of this compound to the somatostatin receptor 1.
Materials:
-
Membranes from cells expressing human sst1
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I]Tyr¹¹-Somatostatin-14)
-
Binding buffer (e.g., modified HEPES buffer, pH 7.4)
-
Unlabeled somatostatin-14 (for non-specific binding determination)
-
This compound at various concentrations
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in the binding buffer.
-
In a 96-well plate, combine the cell membranes, the radiolabeled somatostatin analog at a concentration at or below its Kd, and either this compound, vehicle (for total binding), or excess unlabeled somatostatin-14 (for non-specific binding).
-
Incubate the plate for a predetermined time at a specific temperature (e.g., 120 minutes at 25°C) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ and Ki values.
Cell-Based cAMP Assay for SST1 Agonist Activity
This protocol measures the functional activity of this compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels in cells expressing sst1.
Materials:
-
CHO-K1 cells stably expressing human sst1
-
Cell culture medium
-
Assay buffer
-
Forskolin or another adenylyl cyclase activator
-
This compound at various concentrations
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Seed the sst1-expressing cells into a 96-well plate and culture until they reach the desired confluency.
-
Remove the culture medium and replace it with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add this compound at various concentrations to the wells and incubate for a short period.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Incubate for a specified time (e.g., 20 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC₅₀ value for this compound.
Visualizations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
